4-Methoxy-beta-nitrostyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUXSHVQGBODD-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879773 | |
| Record name | 4-METHOXY-B-NITROSTYRENE | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3179-10-0, 5576-97-6 | |
| Record name | 3179-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-METHOXY-B-NITROSTYRENE | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-METHOXY-BETA-NITROSTYRENE | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 °C | |
| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Monograph: 4-Methoxy-β-Nitrostyrene (CAS 5576-97-6)
Executive Summary
4-Methoxy-β-nitrostyrene (CAS: 5576-97-6), also known as 4-methoxy-beta-nitrostyrene or 1-methoxy-4-[(E)-2-nitroethenyl]benzene, is a critical conjugated nitroalkene intermediate.[1] It serves as a primary "gateway" scaffold in the synthesis of phenethylamines, specifically 4-methoxyphenethylamine, and is widely utilized in the development of tyrosine-derived alkaloids, polymerization catalysts, and novel antimicrobial agents.
This guide provides a rigorous technical examination of the compound, focusing on its synthesis via the Henry reaction, downstream reduction protocols, and spectroscopic validation.
Physicochemical Profile
The compound exists primarily as the (E)- or trans- isomer, which is thermodynamically favored and readily isolated as crystalline needles.
| Property | Specification | Notes |
| CAS Number | 5576-97-6 | Specific to the (E)- isomer. (Generic: 3179-10-0) |
| IUPAC Name | 1-Methoxy-4-[(E)-2-nitroethenyl]benzene | |
| Molecular Formula | C₉H₉NO₃ | |
| Molecular Weight | 179.17 g/mol | |
| Appearance | Yellow crystalline needles | Recrystallized from Ethanol/Methanol |
| Melting Point | 86 – 88 °C | Sharp melting point indicates high purity |
| Solubility | Soluble in CHCl₃, EtOAc, DCM | Sparingly soluble in cold EtOH; Insoluble in H₂O |
| Stability | Air/Moisture Stable | Store in cool, dry place away from strong bases |
Synthesis: The Henry Reaction
The most robust method for synthesizing 4-Methoxy-β-nitrostyrene is the Henry Reaction (Nitroaldol Condensation) . This involves the condensation of 4-methoxybenzaldehyde (p-anisaldehyde) with nitromethane, followed by in situ dehydration.
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic attack of the nitronate anion on the aldehyde carbonyl, forming a β-nitroalcohol intermediate, which subsequently undergoes dehydration to form the conjugated alkene.
Figure 1: Mechanistic pathway of the Henry Reaction for nitrostyrene synthesis.
Optimized Experimental Protocol
Objective: Synthesis of 50g scale 4-Methoxy-β-nitrostyrene.
Reagents:
-
4-Methoxybenzaldehyde (p-Anisaldehyde): 54.4 g (0.40 mol)
-
Nitromethane: 30.5 g (0.50 mol) [Excess drives equilibrium]
-
Ammonium Acetate: 15.4 g (0.20 mol)
-
Glacial Acetic Acid: 200 mL
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add the p-anisaldehyde, nitromethane, and ammonium acetate to the glacial acetic acid.
-
Reaction: Heat the mixture to gentle reflux (~100–105 °C) for 2–4 hours. The solution will darken to a deep yellow/orange color.
-
Expert Insight: Monitor via TLC (30% EtOAc/Hexane). Disappearance of the aldehyde spot indicates completion.
-
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Massive crystallization of yellow needles should occur.
-
Troubleshooting: If no crystals form, cool in an ice bath or scratch the glass to induce nucleation.
-
-
Purification: Filter the crude solid and wash with cold water (to remove acid/catalyst) followed by cold ethanol (to remove unreacted aldehyde).
-
Recrystallization: Recrystallize from hot ethanol (approx. 3-4 mL per gram of solid) to yield bright yellow needles.
-
Yield: Expected yield is 85–92%.
Downstream Transformations: Reduction Pathways
The primary utility of 4-Methoxy-β-nitrostyrene lies in its reduction to 4-methoxyphenethylamine (4-MPEA). The choice of reducing agent dictates the safety profile and yield of the reaction.
Reduction Strategies
Two primary methods are employed in research settings:[2][3]
-
LiAlH₄ (Lithium Aluminum Hydride): High yield but requires strict anhydrous conditions and poses fire hazards.
-
NaBH₄ / CuCl₂ (Sodium Borohydride / Copper Chloride): A milder, "one-pot" alternative that generates active catalytic species in situ.[3]
Figure 2: Comparative reduction pathways to 4-methoxyphenethylamine.
Protocol: NaBH₄/CuCl₂ Reduction[3][4]
-
Rationale: This method avoids the pyrophoric nature of LiAlH₄ while maintaining high chemoselectivity for the nitroalkene reduction.
-
Procedure:
-
Dissolve 4-Methoxy-β-nitrostyrene (1 eq) in Methanol.
-
Add CuCl₂·2H₂O (0.1 eq) (catalytic amount).
-
Slowly add NaBH₄ (excess, ~5-7 eq) portion-wise at 0°C (exothermic!). The solution will turn black (active Cu species).
-
Stir at room temperature for 1 hour.
-
Workup: Quench with dilute HCl, basify with NaOH, and extract with DCM.
-
Analytical Validation (E-E-A-T)
Confirming the identity and purity of the product is mandatory. The (E)- geometry is confirmed by the large coupling constant of the vinylic protons.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integral | Coupling (J) | Assignment |
| 3.87 | Singlet (s) | 3H | - | Methoxy (-OCH₃) |
| 6.97 | Doublet (d) | 2H | 8.8 Hz | Ar-H (Ortho to OMe) |
| 7.50 | Doublet (d) | 2H | 8.8 Hz | Ar-H (Meta to OMe) |
| 7.55 | Doublet (d) | 1H | 13.6 Hz | Vinyl-H (β to Ring) |
| 7.98 | Doublet (d) | 1H | 13.6 Hz | Vinyl-H (α to Ring, β to NO₂) |
Interpretation: The coupling constant of J = 13.6 Hz for the vinylic protons at 7.55 and 7.98 ppm definitively proves the trans (E) configuration. Cis isomers typically display J values of 6–10 Hz.
FTIR Interpretation
-
1510 cm⁻¹ & 1340 cm⁻¹: Strong stretches characteristic of the Nitro group (-NO₂).
-
1635 cm⁻¹: C=C alkene stretch (conjugated).
-
1250 cm⁻¹: C-O ether stretch.
Safety & Handling (GHS)
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Always manipulate in a fume hood; the compound is a potent sternutator (causes sneezing) and lachrymator in fine dust form.
-
Wear nitrile gloves and safety goggles.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 229843, 4-Methoxy-beta-nitrostyrene. Retrieved from [Link]
-
Organic Syntheses. (1929). Nitrostyrene Synthesis Protocol. Org. Synth. 1929, 9, 66. Retrieved from [Link]
-
Royal Society of Chemistry. (2014).[1] Supporting Information: Synthesis of Nitrostyrenes. Retrieved from [Link][3][4][5][6]
Sources
4-Methoxy-beta-nitrostyrene molecular weight
4-Methoxy- -nitrostyrene: A Technical Monograph on Synthesis, Reactivity, and Characterization
Physicochemical Identity & Molecular Weight
The precise molecular weight is critical for stoichiometric accuracy in multi-step synthesis.[1] The electron-donating methoxy group at the para position significantly influences the electrophilicity of the
Table 1: Physicochemical Profile[1]
| Parameter | Value / Description |
| IUPAC Name | 1-Methoxy-4-[(E)-2-nitroethenyl]benzene |
| Common Name | 4-Methoxy- |
| CAS Number | 3179-10-0 (General), 5576-97-6 (trans-isomer) |
| Molecular Weight | 179.17 g/mol |
| Exact Mass | 179.0582 Da |
| Molecular Formula | |
| Appearance | Yellow crystalline needles |
| Melting Point | 86–88 °C (Lit.)[1][2][3] |
| Solubility | Soluble in chloroform, DCM, warm ethanol; insoluble in water.[1] |
| Reactivity Class | Electron-deficient alkene (Michael Acceptor) |
Synthesis: The Henry Reaction Protocol
The synthesis of 4-MNS is a classic application of the Henry Reaction (Nitroaldol Condensation).[1] While various catalysts exist (NaOH, ionic liquids), the Ammonium Acetate method is preferred for its reliability, buffering capacity, and suppression of side-product polymerization.[1]
Validated Experimental Protocol
Objective: Synthesize 10g of 4-Methoxy-
Reagents:
-
4-Methoxybenzaldehyde (Anisaldehyde): 13.6 g (100 mmol)[1]
-
Nitromethane: 9.2 g (150 mmol) [Excess drives equilibrium][1]
-
Ammonium Acetate: 3.8 g (50 mmol)[1]
-
Acetic Acid (Glacial): 50 mL (Solvent)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 4-methoxybenzaldehyde in glacial acetic acid. Add nitromethane followed by ammonium acetate.[1][4][5]
-
Causality: Acetic acid acts as a solvent and, with ammonium acetate, forms a buffer system that catalyzes the dehydration step while preventing the formation of dinitro compounds.[1]
-
-
Reflux: Heat the mixture to gentle reflux (~100–105 °C) for 2–4 hours.
-
Visual Cue: The solution will darken to a deep yellow/orange, indicating the formation of the conjugated nitroalkene system.[1]
-
-
Quench: Allow the mixture to cool to room temperature. Pour the reaction mass into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: Filter the crude yellow solid via vacuum filtration. Wash with cold water (3 x 50 mL) to remove residual acid and catalyst.[1]
-
Purification: Recrystallize from hot ethanol (95%).
Synthesis Workflow Visualization
Figure 1: Process flow for the synthesis of 4-Methoxy-
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields.[1] The reaction proceeds via a nitroaldol intermediate followed by dehydration.[1] The para-methoxy group stabilizes the intermediate but can slightly reduce the electrophilicity of the aldehyde carbonyl, requiring thermal energy (reflux) to drive the reaction to completion.[1]
Figure 2: Mechanistic pathway of the Henry Reaction showing the critical dehydration step.[1]
Characterization & Quality Control
To validate the molecular weight and identity of the synthesized product, the following spectral data must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
3.87 (s, 3H, -OCH
): Characteristic methoxy singlet.[1] - 6.96 (d, J = 8.8 Hz, 2H, Ar-H): Ortho to methoxy.[1]
- 7.52 (d, J = 8.8 Hz, 2H, Ar-H): Meta to methoxy.[1]
-
7.55 (d, J = 13.6 Hz, 1H, =CH-NO
): Vinyl proton to nitro.[1] -
7.98 (d, J = 13.6 Hz, 1H, Ar-CH=): Vinyl proton
to nitro.[1] -
Note: The large coupling constant (J
13.6 Hz) confirms the (E)-trans geometry.[1]
-
3.87 (s, 3H, -OCH
Infrared Spectroscopy (IR)
-
1510 cm
& 1340 cm : Strong asymmetric and symmetric stretches.[1] -
1605 cm
: C=C alkene stretch (conjugated).[1] -
1250 cm
: C-O-C ether stretch.[1]
Mass Spectrometry (MS)
Applications in Drug Discovery
Precursor to Phenethylamines
4-MNS is the direct precursor to 4-Methoxy-phenethylamine (4-MPEA) and related alkaloids.[1] Reduction is typically achieved using Lithium Aluminum Hydride (LiAlH
-
Relevance: These amines are scaffolds for neurotransmitter analogs and psychotropic compounds.[1]
Covalent Inhibitor Design (Michael Acceptor)
In modern medicinal chemistry, the
-
Mechanism: The nucleophilic thiol (-SH) of cysteine attacks the
-carbon of 4-MNS.[1] The nitro group stabilizes the resulting negative charge.[1] -
Selectivity: The para-methoxy group reduces the reactivity slightly compared to unsubstituted nitrostyrene, potentially reducing off-target toxicity (tuning the "warhead" reactivity).[1]
Figure 3: Logic of using 4-MNS as a covalent cysteine-targeting warhead.[1]
Safety & Handling
-
Hazards: 4-Methoxy-
-nitrostyrene is a Skin and Eye Irritant (Warning) .[1] It acts as a lachrymator in high concentrations.[1] -
Storage: Store in a cool, dry place. Light sensitive (degrades to polymers or aldehydes over time).[1]
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially during the heating phase where vapors may be generated.[1]
References
-
National Institute of Standards and Technology (NIST). 4-Methoxy-beta-nitrostyrene Gas Phase Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]
-
PubChem. 4-Methoxy-beta-nitrostyrene Compound Summary (CID 229843).[1][7] National Library of Medicine.[1] [Link][1]
-
Organic Syntheses. Nitrostyrene Synthesis Protocol. Org.[1] Synth. 1929, 9, 66. (Adapted for methoxy-derivative).[1] [Link]
Sources
- 1. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-Methoxy-b-nitrostyrene 99 5576-97-6 [sigmaaldrich.com]
- 3. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]
- 7. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data of 4-Methoxy-beta-nitrostyrene
Spectroscopic Characterization of trans-4-Methoxy- -nitrostyrene: A Technical Guide
Executive Summary & Physicochemical Profile[1][2][3]
4-Methoxy-
For researchers and drug development professionals, accurate identification of this compound relies on distinguishing the thermodynamically stable trans (
Physicochemical Properties Table[1][3][4][5][6]
| Property | Value | Observation/Notes |
| Molecular Formula | MW: 179.17 g/mol | |
| Appearance | Yellow needles | Crystalline solid |
| Melting Point | 86 – 88 °C | Sharp transition indicates high purity |
| Solubility | Soluble | |
| Solubility | Insoluble/Poor | Water, cold Hexanes |
| Geometry | trans ( | Confirmed by |
Synthesis & Sample Preparation (The Context)
To understand the spectroscopic data, one must understand the sample's origin.[1] The standard preparation involves the Henry Reaction (nitroaldol condensation) between 4-methoxybenzaldehyde and nitromethane.[1]
Synthesis Protocol (Henry Condensation)
Note: This protocol is provided for context to identify potential impurities (e.g., unreacted aldehyde).
-
Reagents: 4-Methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reagent excess), Ammonium Acetate (catalytic).[1]
-
Conditions: Reflux in glacial acetic acid or methanol for 2–4 hours.
-
Isolation: Upon cooling, the highly crystalline product precipitates.[1]
-
Purification: Recrystallization from hot ethanol or methanol is critical to remove the reddish impurities often associated with nitrostyrene polymerization.[1]
Workflow Visualization
The following diagram outlines the critical path from raw materials to the purified analyte, highlighting where impurities are removed.[1]
Figure 1: Critical path for the synthesis and isolation of high-purity 4-methoxy-
Nuclear Magnetic Resonance (NMR) Analysis[1][4][7]
NMR is the definitive method for establishing the stereochemistry of the alkene.[1] The coupling constant (
H NMR Data (400 MHz, )
The spectrum is characterized by a para-substituted aromatic system (AA'BB') and a distinct pair of vinylic doublets.[1]
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Vinylic | 7.98 | Doublet | 1H | 13.6 Hz | |
| Vinylic | 7.55 | Doublet | 1H | 13.6 Hz | |
| Aromatic | 7.50 | Doublet | 2H | 8.8 Hz | Ar-H (meta to OMe) |
| Aromatic | 6.97 | Doublet | 2H | 8.8 Hz | Ar-H (ortho to OMe) |
| Methoxy | 3.87 | Singlet | 3H | - |
Technical Insight (Stereochemistry):
The coupling constant of 13.6 Hz between the vinylic protons at 7.98 and 7.55 ppm confirms the
C NMR Data (100 MHz, )
| Shift ( | Assignment | Carbon Type |
| 162.5 | C-4 (Ar) | Quaternary (C-O) |
| 139.1 | CH (Conjugated) | |
| 135.2 | CH (Nitro-bearing) | |
| 131.2 | C-2,6 (Ar) | CH |
| 122.5 | C-1 (Ar) | Quaternary |
| 114.8 | C-3,5 (Ar) | CH |
| 55.6 | Methoxy |
Vibrational Spectroscopy (FT-IR)[1]
Infrared spectroscopy provides rapid confirmation of the functional groups, particularly the nitro group and the conjugated system.[1]
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |
| 1600 – 1630 | Medium | C=C Stretch | Conjugated alkene. |
| 1510 – 1520 | Strong | Primary confirmation of nitro group.[1] | |
| 1330 – 1340 | Strong | Secondary confirmation of nitro group.[1] | |
| 1255 | Strong | C-O-C Stretch | Aryl alkyl ether (Methoxy).[1] |
| 970 – 980 | Medium | =C-H Bending | Out-of-plane bend specific to trans-alkenes.[1] |
Mass Spectrometry (EI-MS)[1]
Electron Ionization (70 eV) yields a distinct fragmentation pattern useful for structural verification.[1]
-
Molecular Ion (
): m/z 179 (Significant intensity, indicating stability of the conjugated system).[1] -
Base Peak: Often m/z 132 or 133.[1]
Fragmentation Pathway Logic
The molecule typically fragments via the loss of the nitro group or elements thereof.[1]
- (179): Parent ion.
-
Fragment (132/133): Loss of
(46 amu) or (47 amu).[1] The formation of the methoxy-styrene cation is a dominant pathway.[1] -
Fragment (89): Further fragmentation of the aromatic ring system.
Figure 2: Simplified fragmentation pathway observed in Electron Ionization Mass Spectrometry.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Methoxy-beta-nitrostyrene. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
PubChem. (2023).[1] 4-Methoxy-beta-nitrostyrene Compound Summary. National Library of Medicine.[1] [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Synthesis and NMR data of nitrostyrenes. RSC Advances. [Link]
Advanced Spectroscopic Characterization: 4-Methoxy-beta-nitrostyrene
Executive Summary
This technical guide provides a rigorous analysis of the Fourier Transform Infrared (FT-IR) spectrum of 4-Methoxy-beta-nitrostyrene (CAS: 5576-97-6).[1] Designed for pharmaceutical researchers and forensic scientists, this document moves beyond simple peak listing to explore the vibrational mechanics of the "push-pull" conjugated system.[1] We establish a self-validating protocol for identifying this compound, distinguishing it from its precursors (4-methoxybenzaldehyde and nitromethane), and assessing its isomeric purity.[1]
Chemical Context & Synthesis
To interpret the spectrum accurately, one must understand the sample's history. 4-Methoxy-beta-nitrostyrene is typically synthesized via the Henry Reaction (nitroaldol condensation).[1]
-
Precursors: 4-Methoxybenzaldehyde + Nitromethane.[1]
-
Catalyst: Ammonium acetate (commonly).
-
Mechanism: Dehydration of the intermediate nitroaldol yields the conjugated nitroalkene.
Spectroscopic Implication: The final spectrum must show the complete disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹) and the appearance of the nitro group stretches. The molecule adopts a trans (E) configuration, which is thermodynamically favored and spectrally distinct.
Experimental Workflow Visualization
The following diagram outlines the critical path from synthesis to spectral validation, highlighting key purification steps to ensure spectral fidelity.
Caption: Figure 1. Synthesis and characterization workflow ensuring removal of aldehyde impurities prior to IR analysis.
Sample Preparation Protocols
The physical state of 4-Methoxy-beta-nitrostyrene is a yellow crystalline solid (MP: 86-88 °C).[1] Proper sample preparation is critical to avoid peak saturation or shifting.
Method A: KBr Pellet (Gold Standard for Resolution)
-
Why: Potassium Bromide (KBr) is transparent in the IR region and allows for high-resolution transmission spectra, essential for resolving the complex "fingerprint" region of aromatic nitro compounds.
-
Protocol:
-
Mix 1-2 mg of dry 4-Methoxy-beta-nitrostyrene with ~100 mg of spectroscopic grade KBr.[1]
-
Grind intimately in an agate mortar until a fine, uniform powder is achieved (particle size < wavelength of IR light to minimize scattering).
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
Validation: The baseline at 4000 cm⁻¹ should be near 100% transmittance. A sloping baseline indicates poor grinding (Christiansen effect).
-
Method B: ATR (Attenuated Total Reflectance)
-
Why: Rapid screening without pellet pressing.
-
Protocol: Place the neat crystal on a Diamond or ZnSe crystal plate. Apply high pressure to ensure contact.
-
Correction: Note that ATR peak intensities may vary slightly from transmission data due to depth of penetration dependence on wavelength.
Spectral Analysis: The Core Zones
The spectrum of 4-Methoxy-beta-nitrostyrene is dominated by the interaction between the electron-donating methoxy group and the electron-withdrawing nitro group, mediated by the conjugated styrene system.[1]
Zone 1: High Frequency (3100 – 2800 cm⁻¹)
-
Aromatic C-H Stretch: Weak bands > 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).
-
Alkenyl C-H Stretch: A distinct weak shoulder ~3050 cm⁻¹ associated with the vinyl protons.
-
Methoxy C-H Stretch: Distinct bands at 2840 cm⁻¹ and 2940 cm⁻¹ (symmetric and asymmetric methyl stretching). The presence of these peaks confirms the methoxy group integrity.
Zone 2: The "Push-Pull" Region (1700 – 1450 cm⁻¹)
This is the most diagnostic region.[1] The conjugation shifts typical group frequencies.
-
C=C Alkene Stretch (~1635 cm⁻¹): The vinyl double bond appears here. It is often very intense due to the high polarization caused by the nitro group.
-
Aromatic Ring Breathing (~1600 & 1580 cm⁻¹): Sharp, characteristic skeletal vibrations of the benzene ring.
-
Nitro Asymmetric Stretch (~1510–1520 cm⁻¹): This is a defining feature. While non-conjugated nitro groups appear near 1550 cm⁻¹, the conjugation with the styrene system lowers the bond order of the N=O bond, shifting it to a lower wavenumber (~1515 cm⁻¹).
Zone 3: The Fingerprint & C-O (1450 – 1000 cm⁻¹)
-
Nitro Symmetric Stretch (~1340 cm⁻¹): The partner to the asymmetric stretch. The gap between the asymmetric and symmetric stretches relates to the degree of conjugation.
-
Ar-O-C (Ether) Asymmetric Stretch (~1255 cm⁻¹): A very strong band characteristic of aryl alkyl ethers (anisole derivatives).
-
Ar-O-C Symmetric Stretch (~1025 cm⁻¹): A sharp, medium-intensity band.[1]
Zone 4: Isomeric Confirmation (< 1000 cm⁻¹)
-
Trans-Alkene OOP Bending (~965 cm⁻¹): This is the critical purity check .[1] Trans-disubstituted alkenes exhibit a strong out-of-plane (OOP) C-H bending vibration at 960–970 cm⁻¹.[1]
-
Note: The absence of a band at ~700 cm⁻¹ (cis-alkene) confirms the thermodynamic trans product.[1]
-
Consolidated Data Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Note |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak | Characteristic of benzene ring hydrogens.[1] |
| -CH₃ (Methoxy) | Stretch (Sym/Asym) | 2840, 2960 | Weak/Med | Confirms methoxy group presence.[1] |
| C=C (Alkene) | Stretch | 1625 - 1635 | Strong | Conjugated with NO₂ and Aryl ring.[1] |
| C=C (Aromatic) | Skeletal | 1600, 1580 | Medium | Ring breathing modes.[1] |
| -NO₂ (Nitro) | Asymmetric Stretch | 1510 - 1520 | Very Strong | Shifted lower due to conjugation (resonance).[1] |
| -NO₂ (Nitro) | Symmetric Stretch | 1330 - 1350 | Strong | Paired with 1515 peak for ID.[1] |
| C-O-C (Ether) | Asymmetric Stretch | 1255 | Strong | Aryl-Alkyl ether characteristic.[1] |
| C-O-C (Ether) | Symmetric Stretch | 1025 | Medium | |
| =C-H (Trans) | OOP Bending | 960 - 970 | Strong | Definitive proof of trans geometry. |
Logic Tree for Spectral Validation
Use this logic flow to interpret the spectrum and rule out common synthesis failures.
Caption: Figure 2. Decision logic for validating the identity and purity of 4-Methoxy-beta-nitrostyrene based on IR spectral features.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 697963, trans-4-Methoxy-beta-nitrostyrene. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). 4-Methoxy-beta-nitrostyrene IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Characterization of 4-Methoxy-beta-nitrostyrene
Executive Summary
4-Methoxy-beta-nitrostyrene (CAS: 3179-10-0), also known as trans-4-methoxy-β-nitrostyrene, is a critical intermediate in the synthesis of the methoxylated phenethylamine class of compounds.[1][2] In forensic and pharmaceutical contexts, it serves as the direct precursor to para-methoxyamphetamine (PMA) , a controlled substance with high toxicity.
This guide provides a definitive technical framework for the detection and characterization of 4-methoxy-beta-nitrostyrene using Mass Spectrometry (MS). It focuses on Electron Ionization (EI) patterns typical of Gas Chromatography (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography (LC-MS), offering self-validating protocols for researchers and forensic analysts.
Part 1: Chemical Identity & Physicochemical Basis
Before MS analysis, the analyst must understand the molecule's stability and ionization potential. Unlike its amine derivatives, the nitrostyrene moiety is thermally stable enough for direct GC analysis without derivatization, yet it possesses unique fragmentation liabilities due to the nitro-alkene conjugation.
| Property | Value | Notes |
| Formula | Nitrogen Rule applies (odd mass = odd nitrogens). | |
| Molecular Weight | 179.17 g/mol | Monoisotopic Mass: 179.058 |
| Structure | Aromatic ring with a methoxy group ( | Conjugation extends from the methoxy oxygen to the nitro group. |
| Key Lability | Nitro-Nitrite Rearrangement | Under EI, the nitro group often rearranges, leading to distinctive oxygen losses. |
Part 2: GC-MS Analysis (Electron Ionization)
GC-MS is the "Gold Standard" for identifying this compound due to the rich structural information provided by 70 eV Electron Ionization.
The Mass Spectrum Profile
The EI spectrum of 4-methoxy-beta-nitrostyrene is characterized by a distinct molecular ion and a fragmentation pattern dominated by the instability of the nitro group.
Diagnostic Ion Table
| m/z (Mass-to-Charge) | Relative Abundance | Fragment Identity | Mechanistic Origin |
| 179 | High (50-80%) | Molecular Ion. Stable due to extensive conjugation. | |
| 149 | Moderate | Loss of formaldehyde from the methoxy group (Quinoid formation). | |
| 133 | High | Direct cleavage of the C-N bond. | |
| 132 | Base Peak (100%) | McLafferty-like rearrangement involving the | |
| 117 | Moderate | $[148 - OMe]^+ $ | Further degradation of the aromatic core. |
| 77 | Low | Phenyl cation (typical aromatic signature). |
Fragmentation Logic & Causality
The transition from m/z 179 to 132 is the most critical diagnostic feature. It distinguishes this compound from potential isomers that lack the specific
Mechanism:
-
Ionization: The electron beam ejects an electron from the
-system. -
Rearrangement: The oxygen of the nitro group abstracts the vinylic hydrogen (or ortho-ring hydrogen in some conformers), leading to the neutral loss of
(47 Da). -
Result: A highly stabilized radical cation at m/z 132, often forming a substituted alkyne or allene structure.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary decay channels validated for beta-nitrostyrenes.
Caption: EI-MS Fragmentation pathway of 4-Methoxy-beta-nitrostyrene showing the dominant loss of HNO2.
Part 3: LC-MS/MS Considerations
While GC-MS is preferred for library matching, LC-MS (Triple Quadrupole or Q-TOF) is superior for trace analysis in biological matrices (blood/urine) where thermal degradation must be avoided.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Precursor Ion:
-
Adducts: Sodium adducts
are common if mobile phase buffers are not optimized.
MRM Transitions (Multiple Reaction Monitoring): For quantitative methods, use the following transitions:
-
Quantifier:
(Loss of equivalent/Nitro group). -
Qualifier:
(Loss of Methoxy/Formaldehyde).
Part 4: Experimental Protocols
Sample Preparation (Standard Solution)
Objective: Create a stable, artifact-free solution for injection.
-
Weighing: Accurately weigh 10 mg of 4-Methoxy-beta-nitrostyrene reference standard.
-
Dissolution: Dissolve in 10 mL of HPLC-grade Methanol or Ethyl Acetate (Concentration: 1 mg/mL).
-
Note: Avoid chlorinated solvents (like chloroform) for long-term storage as they can induce photolytic degradation of nitrostyrenes.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Working Standard: Dilute 1:100 to achieve 10 µg/mL for GC-MS full scan analysis.
GC-MS Instrument Parameters
This protocol is designed for an Agilent 7890/5977 or equivalent single quadrupole system.
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal pyrolysis of the nitro group. |
| Injection Mode | Split (10:1) | Prevents column overload and improves peak shape. |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates nitrostyrenes from amine impurities. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Oven Program | 80°C (1 min) | Rapid ramp preserves peak symmetry for semi-volatiles. |
| Transfer Line | 280°C | Prevents condensation before the source. |
| Source Temp | 230°C | Standard EI source temperature. |
| Scan Range | m/z 40 - 450 | Captures low mass fragments (NO+) and potential high mass contaminants. |
Analytical Workflow Diagram
Caption: Step-by-step workflow from solid sample to confirmed MS identification.
Part 5: Data Interpretation & Quality Control
Artifacts and False Positives
-
Thermal Degradation: If the inlet temperature exceeds 280°C, the ratio of m/z 132 to m/z 179 may increase artificially due to thermal elimination of
inside the injector port rather than the ion source. -
Differentiation: Distinguish from 4-methoxyamphetamine (PMA) .
-
PMA MW = 165.
-
PMA Base Peak = m/z 44 (Alpha-cleavage of amine).
-
Result: These are easily resolved by Molecular Weight and the Nitrogen Rule (PMA is odd MW, Nitrostyrene is odd MW). Wait—correction:
-
PMA (
) MW = 165 (Odd). -
Nitrostyrene (
) MW = 179 (Odd).[1] -
Correction: Both have odd MWs. The distinction lies in the fragmentation: PMA has a dominant m/z 44; Nitrostyrene has dominant m/z 132.
-
-
Acceptance Criteria
For a positive identification in a regulated environment (e.g., ISO 17025):
-
Retention Time: Must match reference standard within ±2%.
-
Ion Ratios: The abundance of m/z 132 relative to m/z 179 should be consistent with the reference spectrum (typically 132 is the base peak, 179 is ~60-80%).
-
S/N Ratio: The molecular ion (179) must have a Signal-to-Noise ratio > 3:1.
References
-
NIST Chemistry WebBook. 4-Methoxy-beta-nitrostyrene Mass Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]
-
SWGDRUG. Scientific Working Group for the Analysis of Seized Drugs - Mass Spectral Library. (Searchable via various forensic software platforms).[6] Available at: [Link]
-
PubChem. trans-4-Methoxy-beta-nitrostyrene Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]
- 2. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]
- 4. trans-4-Methoxy-b-nitrostyrene 99 5576-97-6 [sigmaaldrich.com]
- 5. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]
- 6. agilent.com [agilent.com]
Physical properties of trans-4-Methoxy-beta-nitrostyrene
Technical Whitepaper: Physical Characterization and Handling of trans-4-Methoxy-beta-nitrostyrene
Part 1: Executive Summary & Molecular Identification
trans-4-Methoxy-beta-nitrostyrene (CAS: 5576-97-6) is a conjugated nitroalkene derivative primarily utilized as a versatile intermediate in organic synthesis.[1] It serves as a Michael acceptor in the formation of complex heterocycles, a precursor in the reduction synthesis of phenethylamines, and a guest molecule in polymer co-crystal engineering.
This guide provides a rigorous examination of its physical properties, spectral characteristics, and purification protocols, designed to support researchers in achieving high-purity isolation and accurate analytical validation.
Molecular Identity
| Parameter | Details |
| IUPAC Name | 1-Methoxy-4-[(E)-2-nitroethenyl]benzene |
| Common Synonyms | 4-Methoxy-β-nitrostyrene; p-Methoxy-β-nitrostyrene; 4-Nitrovinylansiole |
| CAS Number | 5576-97-6 (trans-isomer specific); 3179-10-0 (general) |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| SMILES | COC1=CC=C(C=C1)/C=C/[O-] |
| Stereochemistry | Trans (E) isomer is the thermodynamically stable form produced via condensation.[1][2][3][4] |
Part 2: Thermodynamic & Physical Constants
The following data represents the standard values for high-purity (>99%) crystalline samples. Deviations from these ranges often indicate the presence of unreacted aldehyde or solvent occlusion.
| Property | Value / Range | Notes |
| Physical State | Solid Crystalline | Typically forms long, yellow needles (from ethanol) or plates (from benzene).[1] |
| Melting Point | 86 – 88 °C | Sharp melting point indicates high purity. Broadening (<85°C) suggests aldehyde contamination. |
| Boiling Point | ~317 °C (Predicted) | Decomposition often occurs before boiling at atmospheric pressure. |
| Density | 1.189 ± 0.06 g/cm³ | Predicted value. |
| LogP (Octanol/Water) | 2.20 | Lipophilic; readily crosses organic membranes. |
| Solubility (Water) | Negligible | < 0.1 mg/mL. |
| Solubility (Organic) | High | Soluble in Chloroform (25 mg/mL), Dichloromethane, Ethyl Acetate, Acetone. |
| Solubility (Recrystallization) | Moderate | Soluble in boiling Ethanol/IPA; crystallizes upon cooling. |
Part 3: Spectral Characterization (Validation)
To validate the identity and purity of the compound, the following spectral fingerprints must be confirmed. The coupling constant (J-value) in the 1H NMR is the critical determinant of the trans (E) stereochemistry.
Nuclear Magnetic Resonance (1H NMR)
Solvent: CDCl₃, 400 MHz
-
δ 3.87 ppm (s, 3H): Methoxy group (-OCH₃).[1][5] Sharp singlet.
-
δ 6.97 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the methoxy group.
-
δ 7.53 ppm (d, J = 8.8 Hz, 2H): Aromatic protons meta to the methoxy group.
-
δ 7.50 ppm (d, J = 13.6 Hz, 1H): Vinylic proton α- to the aromatic ring.[1]
-
δ 7.98 ppm (d, J = 13.6 Hz, 1H): Vinylic proton β- to the aromatic ring (deshielded by the nitro group).[1]
-
Expert Insight: The large coupling constant (J ≈ 13.6 Hz ) definitively confirms the trans (E) geometry. A cis (Z) isomer would exhibit a J-value of ~7-10 Hz.[1]
-
Infrared Spectroscopy (FTIR)
-
1510 cm⁻¹ & 1340 cm⁻¹: Strong Asymmetric and Symmetric NO₂ stretches.[1]
-
1635 cm⁻¹: C=C alkene stretch (conjugated).
-
1250 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
-
3100 cm⁻¹: Weak C-H stretch (alkene/aromatic).
Part 4: Synthesis & Purification Workflow
The synthesis of trans-4-Methoxy-beta-nitrostyrene typically utilizes the Henry Reaction (nitroaldol condensation).[1][6] The following protocol emphasizes the purification steps required to achieve the physical properties listed above.
Experimental Protocol: Henry Condensation & Recrystallization
-
Reactants: Combine 4-Methoxybenzaldehyde (1.0 eq) and Nitromethane (excess or 1.5 eq) in Ammonium Acetate (catalytic) and Acetic Acid (solvent).
-
Reflux: Heat to mild reflux (approx. 100°C) for 2-4 hours. The solution will darken to a deep yellow/orange.
-
Isolation: Cool the mixture. The product often precipitates spontaneously. If not, dilute with cold water to force precipitation.
-
Crude Filtration: Filter the yellow solid.[5] Wash with cold water to remove excess acid and catalyst.[1]
-
Purification (Critical Step):
-
Dissolve the crude yellow solid in a minimum amount of boiling Ethanol (95%) .
-
Allow the solution to cool slowly to room temperature, then refrigerate (4°C).
-
Result: Long, needle-like yellow crystals will form.[1]
-
Troubleshooting: If an oil forms instead of crystals, the solution is likely too concentrated or contains too much water. Re-heat and add a small amount of additional ethanol.
-
Part 5: Visualization of Workflows
Figure 1: Synthesis and Purification Logic Flow
This diagram illustrates the critical path from raw materials to analytically verified crystal.
Caption: Step-by-step workflow for the synthesis and purification of trans-4-Methoxy-beta-nitrostyrene.
Figure 2: Physical Property & Analysis Relationship
This diagram maps the relationship between physical observations and the required analytical validation methods.
Caption: Correlation between physical observables and analytical validation metrics.
Part 6: Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1][2] |
| H315 | Causes skin irritation.[7][8] |
| H319 | Causes serious eye irritation.[7][8] |
| H335 | May cause respiratory irritation.[7][8] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and a N95 dust mask or fume hood are mandatory to prevent irritation from fine crystal dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable at room temperature but should be kept in a sealed container to prevent moisture absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697963, trans-4-Methoxy-beta-nitrostyrene. Retrieved from [Link]
Sources
- 1. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. rsc.org [rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
4-Methoxy-beta-nitrostyrene in the synthesis of pharmaceutical intermediates
Application Note: 4-Methoxy-beta-nitrostyrene as a Versatile Platform for Pharmaceutical Intermediates
Executive Summary
4-Methoxy-beta-nitrostyrene (4-MNS) represents a "privileged scaffold" in organic synthesis, serving as a linchpin intermediate for accessing diverse pharmacophores. Its conjugated nitroalkene system acts as an exceptional Michael acceptor, enabling the rapid construction of carbon-carbon bonds, while its reduction offers a direct gateway to phenethylamines—a structural motif ubiquitous in neurotransmitter analogs and cardiovascular agents.
This guide moves beyond standard textbook descriptions, providing field-validated protocols for the synthesis, reduction, and functionalization of 4-MNS. We emphasize chemoselectivity , safety , and scalability , utilizing modern reagent systems (e.g., NaBH4/CuCl2) that supersede hazardous legacy methods like Lithium Aluminum Hydride (LAH).
Core Synthetic Strategy: The Henry Reaction
The most robust route to 4-MNS is the Henry (Nitroaldol) condensation. While many bases catalyze this reaction, ammonium acetate remains the gold standard for scalability and purity, driving the equilibrium toward the dehydrated nitrostyrene via a thermodynamic sink.
Protocol 1: High-Purity Synthesis of 4-Methoxy-beta-nitrostyrene
-
Objective: Synthesis of 4-MNS on a 50 mmol scale.
-
Reaction Type: Condensation / Dehydration.[1]
-
Key Advantage: One-pot synthesis with in-situ dehydration; avoids high-pressure hydrogenation.
Materials:
-
4-Methoxybenzaldehyde (Anisaldehyde): 6.8 g (50 mmol)
-
Nitromethane: 3.5 g (57 mmol) [1.15 eq]
-
Ammonium Acetate: 1.54 g (20 mmol) [0.4 eq]
-
Acetic Acid (Glacial): 25 mL
-
Solvent for Recrystallization: Methanol or Isopropanol
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with anisaldehyde, nitromethane, and ammonium acetate. Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by the yellow fluorescent nitrostyrene spot (Rf ~0.7).
-
-
Quench: Cool the reaction mixture to room temperature. Pour the dark yellow solution into 150 mL of ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a yellow solid. Filter the crude solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual acid and catalyst.
-
Purification: Recrystallize from hot methanol (approx. 5 mL per gram of crude). Allow to cool slowly to room temperature, then refrigerate.
-
Result: Collect bright yellow needles. Typical Yield: 85–92%. Melting Point: 86–88°C.[2][3][4]
Divergent Synthesis Pathways
Once synthesized, 4-MNS serves as a branching point. The electron-deficient alkene allows for two primary modes of reactivity: Reduction (to amines) and Conjugate Addition (to functionalized scaffolds).
Visualizing the Workflow
Figure 1: Divergent synthesis workflow starting from 4-methoxybenzaldehyde.
Key Transformation: Chemoselective Reduction
Traditional reduction using LiAlH4 is hazardous and often requires strict anhydrous conditions. The NaBH4/CuCl2 system acts as a safer, bench-stable alternative. The in-situ generation of catalytic Copper(0) species or Copper hydride species facilitates the reduction of the alkene and nitro group without high-pressure hydrogenation equipment.
Protocol 2: NaBH4/CuCl2 Reduction to Phenethylamines
-
Target: 2-(4-methoxyphenyl)ethanamine.
-
Mechanism: Hydride transfer mediated by transition metal catalysis.
-
Safety Note: This reaction generates hydrogen gas. Perform in a fume hood.
Materials:
-
4-Methoxy-beta-nitrostyrene: 1.79 g (10 mmol)
-
Sodium Borohydride (NaBH4): 1.90 g (50 mmol) [Excess required]
-
Copper(II) Chloride Dihydrate (CuCl2·2H2O): 0.17 g (1 mmol) [10 mol%]
-
Ethanol: 50 mL
Procedure:
-
Solvation: Dissolve the nitrostyrene in ethanol in a 250 mL Erlenmeyer flask.
-
Catalyst Addition: Add CuCl2·2H2O. The solution will turn green/blue.
-
Reduction: Add NaBH4 portion-wise over 15 minutes.
-
Observation: The solution will turn black (formation of active Cu species) and effervesce vigorously (H2 evolution).
-
Exotherm: Use an ice bath if the temperature exceeds 40°C, though mild heat drives the reaction.
-
-
Completion: Stir for 45–60 minutes. The black suspension indicates active catalyst.
-
Workup:
-
Quench by carefully adding 10% HCl (aq) until pH ~2 (destroys excess borohydride).
-
Filter off the black copper residues through Celite.
-
Basify the filtrate with NaOH (aq) to pH ~12 to liberate the free amine.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry organic layers over MgSO4 and evaporate.[5][6]
-
Result: A pale yellow oil. Can be converted to the hydrochloride salt for storage by bubbling HCl gas or adding ethereal HCl.
Key Transformation: Asymmetric Michael Addition
For drug discovery, the nitrostyrene double bond is a prime target for creating chiral centers. The addition of dimethyl malonate or ketones yields gamma-nitro carbonyls, which are direct precursors to GABA (gamma-aminobutyric acid) analogs (e.g., Baclofen derivatives).
Protocol 3: Organocatalytic Michael Addition
-
Objective: Creation of a chiral carbon-carbon bond.
-
Catalyst: Thiourea-based organocatalysts (e.g., Takemoto's catalyst) are preferred for high enantioselectivity.
Procedure (General):
-
Mix: Combine 4-MNS (1.0 eq) and the nucleophile (e.g., diethyl malonate, 2.0 eq) in Toluene or DCM.
-
Catalyze: Add the chiral thiourea catalyst (10 mol%).
-
Conditions: Stir at room temperature for 24 hours.
-
Mechanism: The catalyst activates the nitrostyrene via hydrogen bonding to the nitro group (LUMO lowering) while simultaneously activating the nucleophile (HOMO raising).
-
Result: High yields (>90%) of the Michael adduct with high enantiomeric excess (ee >90%), determined by chiral HPLC.
Mechanism Visualization
Figure 2: Mechanistic pathway for organocatalytic asymmetric Michael addition.
Data Summary & Comparison
| Method | Reagents | Reaction Time | Typical Yield | Safety Profile |
| Henry Reaction | NH4OAc / AcOH | 2–4 hrs | 85–92% | High (Standard PPE) |
| Reduction (Catalytic) | NaBH4 / CuCl2 | 1 hr | 75–85% | Moderate (H2 gas evolution) |
| Reduction (Classic) | LiAlH4 / THF | 4–12 hrs | 60–80% | Low (Pyrophoric risk) |
| Michael Addition | Thiourea Cat. | 12–24 hrs | >90% | High (Mild conditions) |
References
-
Synthesis of Nitrostyrenes (Henry Reaction)
-
Title: "The Synthesis of β-Nitrostyrenes: A Comprehensive Guide."[1]
- Source: BenchChem Applic
- Citation Context: General protocol for ammonium acetate mediated condens
-
- NaBH4/CuCl2 Reduction Protocol: Title: "Reduction of nitroalkenes with sodium borohydride/copper(II) chloride." Source:Tetrahedron Letters / BenchChem Protocols. Citation Context: "Facile and efficient one-pot procedure... mild reaction conditions."
-
Asymmetric Michael Addition
-
Safety & Properties
Disclaimer: The protocols described herein are for research and development purposes only. 4-Methoxy-beta-nitrostyrene and its derivatives must be handled in accordance with local legal regulations regarding chemical precursors. Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trans-4-Methoxy-b-nitrostyrene 99 5576-97-6 [sigmaaldrich.com]
- 3. 4-METHOXY-BETA-NITROSTYRENE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-METHOXY-BETA-NITROSTYRENE | 5576-97-6 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric Michael Additions of 4-Hydroxycoumarin to β-Nitrostyrenes with Chiral, Bifunctional Hydrogen-Bonding Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: 4-Methoxy-beta-nitrostyrene in Forensic & Pharmacological Research
Part 1: Executive Summary & Scientific Context
4-Methoxy-beta-nitrostyrene (4-MeO-NS) is a critical chemical intermediate utilized in the synthesis of phenethylamine derivatives. While structurally simple, it serves as the primary precursor for 4-Methoxyamphetamine (PMA) and 4-Methoxymethamphetamine (PMMA) —compounds of significant interest in forensic toxicology due to their narrow therapeutic index and association with fatal serotonergic toxicity.
This guide provides a technical evaluation of 4-MeO-NS as a precursor, detailing its synthesis, reduction pathways to amine analogues for the generation of analytical reference standards, and the subsequent pharmacological characterization of these analogues.
Regulatory & Safety Warning
CRITICAL: The downstream products discussed (PMA/PMMA) are Schedule I controlled substances in the United States and highly restricted globally.[1] The protocols described herein are strictly for the generation of analytical reference standards and toxicological research within licensed, DEA/government-approved facilities. 4-Methoxyamphetamine is a potent Monoamine Oxidase Inhibitor (MAOI); accidental exposure can be fatal.[2]
Part 2: Chemical Profile & Synthetic Utility
Precursor Characterization
4-Methoxy-beta-nitrostyrene is synthesized via the Henry-Knoevenagel condensation of 4-methoxybenzaldehyde (anisaldehyde) and nitromethane. It acts as a "chemical gateway," where the nitroalkene moiety allows for versatile reduction strategies to yield primary amines (PMA) or, via reductive amination, secondary amines (PMMA).
| Property | Data |
| IUPAC Name | (E)-1-(4-methoxyphenyl)-2-nitroethene |
| CAS Number | 3179-10-0 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Yellow crystalline needles |
| Melting Point | 86–88 °C |
| Solubility | Soluble in DCM, EtOAc, hot Ethanol; Insoluble in water |
Reduction Strategies (The Precursor Role)
The transformation of the nitrostyrene to the amphetamine analogue involves the reduction of the nitro group and the alkene double bond.[1] In academic literature, three primary methods are cited for generating reference standards:
-
Lithium Aluminum Hydride (LiAlH₄): The classical "brute force" reduction.[1] High yield but requires anhydrous conditions and poses fire hazards.[1]
-
Sodium Borohydride / Copper(II) Chloride (NaBH₄/CuCl₂): A milder, "one-pot" reduction often cited in green chemistry applications for nitrostyrene reduction.
-
Catalytic Hydrogenation (H₂/Pd-C): Cleanest method for industrial scale but requires pressurized reactors.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Methoxy-beta-nitrostyrene (Precursor Preparation)
Context: This protocol utilizes a standard Knoevenagel condensation suitable for preparing the starting material for metabolic studies.
Reagents:
-
4-Methoxybenzaldehyde (Anisaldehyde): 50 mmol
-
Nitromethane: 60 mmol (1.2 eq)
-
Ammonium Acetate: 20 mmol (0.4 eq)
-
Glacial Acetic Acid: 50 mL
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve 4-methoxybenzaldehyde in glacial acetic acid. Add nitromethane followed by ammonium acetate.[1]
-
Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. Monitor progress via TLC (SiO₂, 20% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a fluorescent yellow product spot.
-
Crystallization: Allow the reaction mixture to cool to room temperature. The product often crystallizes spontaneously.[1] If not, pour the mixture into 200 mL of ice-cold water with vigorous stirring.
-
Filtration: Collect the yellow precipitate by vacuum filtration.
-
Purification: Recrystallize from hot ethanol (approx. 5 mL/g).
-
Validation: Dry under vacuum. Verify identity via melting point (86-88°C) and GC-MS.
Protocol B: Reduction to 4-Methoxyamphetamine (Analytical Standard Generation)
Context: Adapted from D'Andrea & Kristensen (ChemRxiv) and Green Chemistry literature for small-scale standard synthesis.
Reagents:
-
4-Methoxy-beta-nitrostyrene: 5 mmol
-
Sodium Borohydride (NaBH₄): 25 mmol
-
Copper(II) Chloride dihydrate (CuCl₂·2H₂O): 1 mmol
-
Ethanol (EtOH): 30 mL
-
Hydrochloric Acid (HCl): 10% aqueous solution
Methodology:
-
Catalyst Formation: In a flask, dissolve CuCl₂·2H₂O in Ethanol.[1] The solution will be green.[1]
-
Hydride Addition: Slowly add NaBH₄ to the copper solution at 0°C. Caution: Hydrogen gas evolution.[1] The mixture will turn black (formation of active Cu nanoparticles).[1]
-
Substrate Addition: Add 4-Methoxy-beta-nitrostyrene (dissolved in minimal EtOH) dropwise to the black suspension.
-
Reduction: Allow to warm to room temperature and stir for 1 hour.
-
Quench: Carefully acidify with 10% HCl to pH < 2 to decompose excess borohydride and solubilize the amine salt.
-
Workup: Extract non-basic impurities with Dichloromethane (DCM) (discard organic layer).[1] Basify the aqueous layer with NaOH (pH > 12) and extract the free base amine into DCM (3x).[1]
-
Salt Formation: Dry the combined DCM layers (MgSO₄), filter, and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate 4-Methoxyamphetamine Hydrochloride.
Protocol C: Metabolic Stability Assay (Microsomal Incubation)
Context: To determine the in vitro half-life and metabolite profile (e.g., O-demethylation to 4-Hydroxyamphetamine).
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Test Compound: 4-Methoxyamphetamine HCl (from Protocol B)
-
Phosphate Buffer (100 mM, pH 7.4)
Methodology:
-
Pre-Incubation: Mix 490 µL of Phosphate Buffer and 5 µL of HLM in a microcentrifuge tube. Add 5 µL of Test Compound (100 µM stock). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At t = 0, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS to monitor the depletion of the parent compound.
Part 4: Visualization & Pathways
Diagram 1: Synthetic & Metabolic Pathway
This diagram illustrates the conversion of the precursor to the active drug and its subsequent toxicological activation (O-demethylation).[1]
Caption: Synthetic route from anisaldehyde to PMA and subsequent metabolic bioactivation.[3][4]
Diagram 2: Toxicological Mechanism of Action
PMA is distinct from MDMA due to its potent MAO inhibition, leading to "Serotonin Syndrome."[1]
Caption: Dual mechanism of PMA toxicity: Simultaneous serotonin release and inhibition of metabolic breakdown.
Part 5: References
-
Milhazes, N., et al. (2004).[1] "Identification of synthetic precursors of amphetamine-like drugs using Raman spectroscopy and ab initio calculations: β-Methyl-β-nitrostyrene derivatives." The Analyst, 129(11), 1106-1112. Link
-
D'Andrea, L., & Kristensen, J. L. (2020). "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv. Link
-
Ren, Y., et al. (2021).[1][5] "Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons." Green Chemistry, 23, 4780-4789. Link
-
Kraner, J. C., et al. (2001).[1] "Fatalities caused by the MDMA-related drug paramethoxyamphetamine (PMA)."[2][6][7][8] Journal of Analytical Toxicology, 25(7), 645-648.[7] Link
-
Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[1][7] Current Drug Metabolism, 6(3), 259-274.[7] Link
Sources
- 1. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 2. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 3. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 5. Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
Advanced Application Note: 4-Methoxy-beta-nitrostyrene in Optoelectronics and Functional Polymers
Topic: Application of 4-Methoxy-beta-nitrostyrene in Materials Science Content Type: Advanced Application Note & Protocol Guide Audience: Materials Scientists, Polymer Chemists, and Optoelectronics Researchers
Executive Summary
4-Methoxy-beta-nitrostyrene (4-MNS) is a prominent "push-pull" conjugated system characterized by a strong electron-donating methoxy group and an electron-withdrawing nitro group separated by a vinylic
This guide outlines the application of 4-MNS in Non-Linear Optical (NLO) composites , anionic polymerization , and surface functionalization . It provides validated protocols for synthesizing high-purity monomers and engineering functional materials.
Material Profile & Electronic Structure
The utility of 4-MNS in materials science is governed by its electronic asymmetry.
| Property | Value / Description | Relevance |
| Molecular Formula | -- | |
| Electronic Class | Donor- | Critical for Second Harmonic Generation (SHG). |
| Dipole Moment | High (~6-7 D) | Facilitates orientation in electric fields (poling). |
| Reactivity | Michael Acceptor | Enables thiol-ene "click" chemistry for surface grafting. |
| Crystal Habit | Centrosymmetric (Bulk) | Bulk crystals are often SHG-inactive; requires host-guest engineering. |
Core Applications
Optoelectronics: Guest-Host NLO Composites
Bulk 4-MNS crystallizes in a centrosymmetric space group, cancelling macroscopic second-order NLO effects. To bypass this, 4-MNS is engineered as a guest molecule within polymer matrices, such as syndiotactic polystyrene (sPS).
-
Mechanism: The sPS forms a clathrate crystalline phase (the
-form) where 4-MNS molecules are intercalated into the helical cavities. This enforces a non-centrosymmetric alignment, activating Second Harmonic Generation (SHG).[1] -
Application: Fabrication of frequency-doubling films for laser optics and electro-optic modulators.
Functional Macromolecules: Anionic Polymerization
Unlike radical polymerization, which can be uncontrolled, anionic polymerization of 4-MNS yields polymers with narrow molecular weight distributions (low polydispersity index, PDI).
-
Living Polymerization: The nitro group stabilizes the propagating carbanion, allowing for the synthesis of block copolymers.
-
Solubility: Poly(4-MNS) is insoluble in alcohols but soluble in polar aprotic solvents (DMF, DMSO), making it useful for chemically resistant coatings.
Surface Engineering: Thiol-Michael Addition
The
-
Workflow: Thiolated Surface + 4-MNS
Surface-S-CH(PhOMe)-CH2-NO2 -
Utility: This reaction proceeds rapidly under mild conditions, serving as a "click-like" ligation tool for sensor development.
Experimental Protocols
Protocol A: Synthesis of Optical-Grade 4-Methoxy-beta-nitrostyrene
Objective: Synthesize 4-MNS with >99% purity suitable for polymerization and NLO applications.
Reagents:
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Nitromethane (excess)
-
Ammonium Acetate (Catalyst)
-
Glacial Acetic Acid (Solvent)
-
Isopropanol (Recrystallization)
Workflow:
-
Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq) and ammonium acetate (0.4 eq) in nitromethane (5.0 eq) and acetic acid (5 vol).
-
Reflux: Heat the mixture to gentle reflux (
) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) until aldehyde is consumed. -
Quench: Cool the bright yellow solution to room temperature. Pour into ice-cold water.
-
Precipitation: The crude nitrostyrene will precipitate as a yellow solid. Filter and wash thoroughly with water to remove acid/catalyst.
-
Purification (Critical): Recrystallize twice from boiling isopropanol.
-
Note: Slow cooling is essential to minimize solvent inclusion.
-
-
Drying: Vacuum dry at
over for 24 hours.
Validation:
-
Melting Point:
(Sharp range indicates purity). -
H-NMR: Distinct doublets for vinylic protons at
7.5–8.0 ppm with large coupling constants ( Hz) confirming the trans-isomer.
Protocol B: Anionic Polymerization of 4-MNS
Objective: Controlled synthesis of Poly(4-methoxy-beta-nitrostyrene).
Reagents:
-
Monomer: Purified 4-MNS (dried under vacuum).
-
Initiator: Sodium Methoxide (NaOMe) or Potassium tert-butoxide.
-
Solvent: Anhydrous THF (distilled over Na/Benzophenone).
Step-by-Step:
-
Inert Atmosphere: Flame-dry a polymerization ampoule under argon flow.
-
Dissolution: Dissolve 4-MNS in anhydrous THF (
M). Cool to (Dry ice/Acetone bath).-
Rationale: Low temperature suppresses side reactions (chain transfer) and favors living propagation.
-
-
Initiation: Inject initiator solution via syringe. The solution will instantly turn deep red/orange, indicating the formation of the nitronate anion.
-
Propagation: Stir at
for 4 hours, then slowly warm to over 2 hours. -
Termination: Quench with acidified methanol (HCl/MeOH).
-
Isolation: Precipitate the polymer into a large excess of methanol. Filter and wash with ethanol.
Visualized Workflows
Diagram 1: Synthesis & Purification Logic
This diagram illustrates the critical path for obtaining materials-grade monomer, emphasizing the purification loop required for NLO applications.
Figure 1: Critical path for synthesizing and purifying 4-MNS. The recrystallization loop is mandatory for NLO and polymerization applications to remove trace aldehyde impurities.
Diagram 2: Surface Functionalization Mechanism
This diagram details the Michael Addition pathway for grafting 4-MNS onto thiol-modified sensors.
Figure 2: Mechanism of covalent surface modification via Thiol-Michael addition. The nitro group activates the beta-carbon for nucleophilic attack by surface thiols.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Polymer Yield | Impure Monomer | Aldehyde impurities terminate anionic chains. Action: Recrystallize monomer until MP is sharp. |
| Broad MP Range (<85°C) | Solvent Inclusion | 4-MNS traps solvent easily. Action: Dry under high vacuum (0.1 mbar) for >24h. |
| No SHG Signal | Centrosymmetric Bulk | Bulk crystals are inactive. Action: Must process as a guest in a polymer host (e.g., sPS) or use electric-field poling. |
| Dark Red Polymer Solution | Active Carbanions | This is normal. The color should fade only upon quenching with acid/methanol. |
References
-
Daniel, C., et al. (2009). "Polymer co-crystalline films for photonics." Journal of the European Optical Society: Rapid Publications. Link
-
Takaya, K., et al. (1971).[2] "Anionic polymerization of p-methoxystyrene in tetrahydrofuran." Transactions of the Faraday Society. Link
-
Sigma-Aldrich. "trans-4-Methoxy-beta-nitrostyrene Product Sheet & Safety Data." Link
-
Organic Syntheses. "Nitrostyrene Synthesis Protocol (General Method)." Org.[3][4] Synth. 1929, 9, 66. Link
-
Nobuoka, K., et al. (2014). "Proline Based Chiral Ionic Liquids for Enantioselective Michael Reaction." Organic Chemistry International. Link
Sources
- 1. Symmetry breaking induced second harmonic generation from 4-methoxy-2-nitroaniline: PMMA electro-spun fibers [opg.optica.org]
- 2. Anionic polymerization of p-methoxystyrene in tetrahydrofuran - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Hub: Nitrostyrene Stability & Handling
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Prevention of Polymerization in
Core Directive: The Mechanism of Instability
To prevent polymerization, you must first understand why it happens.
This polarization renders the
-
Residual Base: Even trace amounts of unneutralized amine or hydroxide catalysts.
-
Nucleophilic Impurities: Water or alcohols acting on the activated double bond.
-
Thermal Stress: Heat promotes the formation of "red tar" (amorphous oligomers).
The Golden Rule: The stability of nitrostyrenes is directly proportional to the removal of basic impurities and the control of temperature .
Troubleshooting Guide (Q&A Format)
Phase 1: Synthesis & Reaction Control
Q: My Henry Reaction mixture turned into a dark red/black tar instead of yellow crystals. What happened? A: You likely experienced "runaway anionic oligomerization." This occurs when the base catalyst is too strong or the temperature is too high.
-
Diagnosis: If you used NaOH or KOH, the hydroxide ion is a strong enough nucleophile to attack the product and initiate polymerization.
-
Corrective Action: Switch to the Ammonium Acetate/Glacial Acetic Acid method. The acetic acid buffers the reaction, preventing the pH from rising high enough to trigger rapid polymerization.
-
Recovery: If tar has formed, the batch is usually lost. Attempting to distill tar will result in decomposition.
Q: I am using the Ammonium Acetate method, but my yield is still low and oily. Why? A: This is often due to incomplete dehydration . The intermediate nitro-alcohol has not fully eliminated water to form the alkene.
-
Fix: Ensure you are refluxing gently. The dehydration step is endothermic. If the oil persists upon cooling, scratching the side of the flask with a glass rod or adding a "seed crystal" of pure nitrostyrene can induce crystallization.
Phase 2: Purification & Isolation
Q: Can I purify my nitrostyrene via vacuum distillation? A: Strongly Disadvised. Distillation requires heat. Even under high vacuum, the localized heating in the still pot can trigger rapid, exothermic polymerization, leading to a potentially dangerous pressure spike or a flask full of insoluble polymer.
-
Protocol: Always use recrystallization .
-
Solvent System: Boiling Ethanol (EtOH) or Methanol (MeOH) are standard. For highly lipophilic derivatives, a mixture of Isopropanol (IPA) and Hexane works well.
Q: My crystals are turning orange/brown during filtration. Is this normal? A: No. This indicates residual base is trapped in the crystal lattice.
-
Immediate Step: Wash the filter cake with dilute aqueous acetic acid (
) followed by cold water. This neutralizes surface alkalinity.
Phase 3: Storage & Shelf Life
Q: How do I store
-
Temperature: Store at
(Refrigerator). -
Atmosphere: Argon or Nitrogen flush is ideal but not strictly necessary if the container is sealed tight.
-
Light: Amber glass is mandatory. UV light can induce radical dimerization (photodimerization) in the solid state.
-
Chemical Environment: Ensure the product is acid-free and base-free .
Standard Operating Procedures (SOPs)
SOP-A: The "Safe" Synthesis (Ammonium Acetate Method)
Use this protocol to minimize polymerization risk during formation.
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Reagents:
-
Reaction:
-
Heat to gentle reflux (
bath temp). -
Monitor: Run for 1–2 hours. Do not over-cook.
-
Visual Check: Color will deepen to yellow/orange.
-
-
Quench (Critical Step):
-
Isolation: Filter the solid. Wash with water until the filtrate is neutral pH.
SOP-B: Rescue Recrystallization
Use this if your product is slightly oily or dark.
-
Dissolve crude solid in the minimum amount of boiling Ethanol.
-
Optional: If dark particles are present, hot-filter through a glass frit.
-
Allow to cool slowly to Room Temperature (RT).
-
Transfer to a fridge (
) for 2 hours. -
Filter cold. Wash crystals with ice-cold Ethanol.
Data & Visualization
Table 1: Catalyst Impact on Polymerization Risk
| Catalyst System | Base Strength | Polymerization Risk | Yield Consistency | Recommended For |
| NaOH / MeOH | High (Strong Base) | Severe (High Tar Risk) | Low (Variable) | Simple, non-sensitive substrates only. |
| n-Butylamine | Medium | Moderate | Medium | Substrates sensitive to acid. |
| NH | Low (Buffered) | Minimal | High | General Purpose / Industrial Std. |
| KF / Alumina | Surface Active | Low | High | Microwave synthesis. |
Diagram 1: The "Tar Prevention" Decision Tree
Caption: Decision workflow to minimize polymerization risks during synthesis.
Diagram 2: Mechanism of Instability (Anionic Initiation)
Caption: Simplified mechanism showing how bases initiate polymerization and acids terminate it.[2][8]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical. (See Section on Nitroalkenes/Henry Reaction).
-
Organic Syntheses. (1929). Nitrostyrene. Org. Synth. 1929, 9, 66. (Describes the classical synthesis and purification).
-
Organic Syntheses. (1953). 3,4-Dimethoxyphenylacetonitrile (Note 1 describes nitrostyrene intermediate handling). Org. Synth. 1953, 33, 76.
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1–3. (Comparison of catalysts establishing Ammonium Acetate as superior).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Henry Reaction [organic-chemistry.org]
Controlling stereoselectivity in reactions of 4-Methoxy-beta-nitrostyrene
Technical Support Center: Stereoselective Reactions of 4-Methoxy-beta-nitrostyrene
Executive Summary
4-Methoxy-beta-nitrostyrene (4-MeO-β-NS) presents a unique stereoelectronic profile compared to its unsubstituted or electron-deficient counterparts. The para-methoxy group acts as a strong electron-donating group (EDG) via resonance, significantly reducing the electrophilicity of the
Module 1: Asymmetric Michael Additions (Organocatalysis)
The "Reactivity vs. Selectivity" Paradox
User Query: I am using a standard proline-catalyzed protocol for the addition of cyclohexanone to 4-Methoxy-beta-nitrostyrene, but the reaction stalls at 60% conversion. My ee% is good (90%), but yield is poor.
Diagnostic: The 4-methoxy group reduces the electrophilicity of the nitroalkene, making it a "sluggish" acceptor. Standard L-proline often fails to drive the reaction to completion due to product inhibition or slow kinetics.
Solution: Switch to a Diphenylprolinol Silyl Ether (Hayashi-Jørgensen) catalyst . These catalysts form a more reactive enamine intermediate and prevent the formation of unreactive oxazolidinone parasites (parasitic species) often seen with proline.
-
Protocol Adjustment:
-
Catalyst: 10-20 mol% (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
-
Additive: 10-20 mol% Benzoic acid or 4-Nitrophenol. Why? The acid accelerates the hydrolysis of the iminium intermediate, turning over the catalyst cycle faster without eroding stereoselectivity.
-
Solvent: Solvent-free (neat) or Toluene. Avoid polar solvents like DMF or MeOH which stabilize the zwitterionic intermediates and can promote racemic background pathways.
-
Visualizing the Activation Pathway:
Figure 1: Catalytic cycle for the Michael addition.[1][2] Note the critical role of acid additives in the hydrolysis step for deactivated substrates.
Thiourea Catalysis & H-Bonding Disruption
User Query: I'm using a Takemoto-style thiourea catalyst for malonate addition. The reaction works well for 4-Nitrostyrene, but for 4-Methoxystyrene, the enantioselectivity drops from 92% to 75%.
Diagnostic: This is a classic "Loose Transition State" issue. The 4-methoxy group makes the nitro group more electron-rich (less willing to accept H-bonds). Consequently, the H-bonding interaction between the thiourea catalyst and the nitro group is weaker. This allows the substrate to "wiggle" in the chiral pocket, leading to lower stereocontrol.
Troubleshooting Steps:
-
Lower the Temperature: Drop reaction temperature to -20°C or -40°C. The entropic penalty will favor the tighter, catalyzed transition state over the background reaction.
-
Concentration: Increase concentration (1.0 M or higher).
-
Substrate Modification: If possible, use di-tert-butyl malonate instead of dimethyl malonate. The steric bulk forces a more rigid transition state.
Data Comparison: Solvent Effects on Stereoselectivity
| Solvent | Dielectric Constant | Yield (4-OMe) | ee% (4-OMe) | Mechanistic Note |
| Toluene | 2.38 | 88% | 91% | Recommended. Non-polar; maximizes H-bond strength. |
| DCM | 8.93 | 92% | 84% | Acceptable; good solubility but slightly weaker H-bonds. |
| THF | 7.58 | 65% | 40% | Avoid. Oxygen lone pairs compete for catalyst H-bonds. |
| DMSO | 46.7 | >95% | <5% | Critical Failure. Solvent completely disrupts catalyst-substrate interaction. |
Module 2: Friedel-Crafts Alkylations (Indoles)
User Query: I am trying to alkylate indole with 4-Methoxy-beta-nitrostyrene using a Copper(II)-bisoxazoline complex. I see exclusive C3-alkylation, but the reaction is incredibly slow (3 days).
Technical Insight: The electron-rich nature of both the indole (nucleophile) and the 4-methoxy-beta-nitrostyrene (electrophile) creates a "mismatched" electronic pairing. The LUMO of the nitroalkene is high, making it a poor target for the indole's HOMO.
Optimization Protocol:
-
Lewis Acid Upgrade: Switch from Cu(II) to Zn(II) or Sc(III) triflate complexes, which are harder Lewis acids and can better activate the nitro group.
-
The "Water" Trick: Surprisingly, adding trace water (or using open-air conditions) can accelerate these reactions when using Zn(OTf)₂. The water helps proton transfer steps during the re-aromatization of the indole.
-
Protecting Group: If using N-H indole, protect it (e.g., N-Methyl). While N-H is usually fine, N-protected indoles are more nucleophilic and prevent N-alkylation side reactions.
Module 3: Troubleshooting Decision Tree
Visualizing the Debugging Process:
Figure 2: Decision tree for troubleshooting reaction failures specific to nitroalkene chemistry.
Module 4: Standardized Protocol
Protocol: Enantioselective Michael Addition of Cyclohexanone to 4-Methoxy-beta-nitrostyrene Target: >90% Yield, >95% ee, >20:1 dr
-
Reagents:
-
4-Methoxy-beta-nitrostyrene (1.0 equiv, 0.5 mmol)
-
Cyclohexanone (5.0 equiv, 2.5 mmol) - Excess is crucial to drive equilibrium.
-
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
Additive: 4-Nitrophenol (10 mol%)
-
Solvent: None (Neat conditions) or Toluene (0.5 mL)
-
-
Procedure:
-
Step 1: In a 1-dram vial equipped with a magnetic stir bar, combine the catalyst and 4-nitrophenol.
-
Step 2: Add the solvent (if using) and Cyclohexanone. Stir for 5 minutes to ensure catalyst solubilization.
-
Step 3: Add 4-Methoxy-beta-nitrostyrene in one portion.
-
Step 4: Stir at 4°C (cold room or fridge) for 24–48 hours. Note: The 4-OMe group slows the reaction; do not rush it by heating.
-
Step 5: Monitor by TLC (Hexane/EtOAc 4:1). The nitrostyrene spot (bright yellow/UV active) should disappear.
-
Step 6: Quench with saturated NH₄Cl (aq) and extract with EtOAc.
-
-
Purification:
-
Flash chromatography on Silica Gel.
-
Warning: The Michael adduct can undergo retro-Michael reaction on acidic silica. Deactivate silica with 1% Et₃N if product degradation is observed.
-
References
-
Hayashi, Y., et al. (2005).[3] "High Performance Organocatalyst for Direct Asymmetric Michael Reaction of α,β-Unsaturated Aldehydes and Nitroalkenes." Organic Letters.
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2005).[3] "Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea." Journal of the American Chemical Society.
-
Vera, S., et al. (2011). "Organocatalytic Enantioselective Michael Addition of Aldehydes to Nitroalkenes." Organic Syntheses.
-
Palomo, C., et al. (2007). "Critical Survey of the Enantioselective Organocatalytic Conjugate Addition of Aldehydes to Nitroalkenes." Chemistry – A European Journal.
-
Evans, D. A., et al. (1999). "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Michael Addition." Journal of the American Chemical Society.
Sources
Work-up procedure for the synthesis of 4-Methoxy-beta-nitrostyrene
[1][2][3][4]
Topic: Work-up and Purification Protocols (Henry Reaction) Document ID: TS-HENRY-4MEO-01 Status: Active Audience: Chemical Researchers, Process Chemists[1][2][3]
Safety & Handling (Critical)
WARNING: Sternutator & Irritant Hazard 4-Methoxy-β-nitrostyrene is a potent sternutator (induces severe sneezing) and skin irritant.[1][2][3]
-
Engineering Controls: All operations, especially solid handling and filtration, must be performed inside a functioning fume hood.[2]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[2] A particulate respirator (N95/P100) is recommended if weighing dry solids outside an enclosure.[3]
-
Waste: Nitromethane residues are flammable and shock-sensitive if concentrated under basic conditions.[1][2][3] Neutralize waste streams before disposal.[3]
The "Golden Path" Standard Protocol
This protocol serves as the baseline for troubleshooting. Deviations from this stoichiometry or workflow are the primary cause of failure.
Reaction Basis: Ammonium Acetate catalyzed Henry Condensation (Nitroaldol).[2][3]
| Reagent | Equiv.[1][2][3] | Role | Notes |
| 4-Methoxybenzaldehyde | 1.0 | Substrate | Also known as Anisaldehyde.[1][2][4] |
| Nitromethane | 1.5 - 5.0 | Reagent/Solvent | Excess drives equilibrium; acts as co-solvent.[1][2][3] |
| Ammonium Acetate | 0.5 - 1.0 | Catalyst | Source of ammonia/acetic acid buffer.[1][2][3] |
| Glacial Acetic Acid | Solvent Vol.[1][2][3][4][5] | Solvent | Promotes dehydration to the alkene.[3] |
Step-by-Step Workflow
-
Reaction: Reflux 4-methoxybenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[3][6]
-
Quench (The Critical Step): Allow the deep yellow/orange solution to cool to ~60°C. Pour the mixture slowly into vigorous stirring ice water (ratio: 1 part reaction mix to 5 parts water).
-
Isolation: A yellow precipitate should form immediately.[3][7] Stir for 15 minutes to break up clumps.
-
Filtration: Vacuum filter the crude solid.[4][7] Wash with cold water (3x) to remove acetic acid and catalyst.
-
Purification: Recrystallize from hot Ethanol (EtOH) or Isopropyl Alcohol (IPA).
Visualization: Process Logic & Troubleshooting
Caption: Figure 1.[1][2][3] Logical flow for isolation and recovery of 4-methoxy-β-nitrostyrene, highlighting the critical "Oiling Out" branch.
Troubleshooting Guide
Issue 1: "My product oiled out upon pouring into water."
Diagnosis: This is the most common failure mode in Henry reactions. It occurs when the product precipitates as a supercooled liquid rather than a crystal, often due to impurities or temperature shock. Corrective Protocol:
-
Stop Stirring: Let the oil settle to the bottom.
-
Decant: Carefully pour off the aqueous supernatant (the top water/acetic acid layer).
-
Solvent Rescue: Add a small amount of hot ethanol to the oil. You want just enough to dissolve the oil at boiling temperature.
-
Induction: Remove from heat. Use a glass rod to vigorously scratch the side of the flask at the air/liquid interface.
-
Slow Cool: Do not place directly in ice. Let it cool to room temperature, then move to a fridge (4°C), then a freezer.
-
Seeding: If you have a previous batch, add a tiny crystal "seed" when the solution reaches room temperature.
Issue 2: "The product is dark orange/red and melts at 75°C."
Diagnosis: Polymerization or degradation. Nitrostyrenes are sensitive to base and heat. A dark red color usually indicates the formation of Michael addition polymers or degradation products. Corrective Protocol:
-
Recrystallization: Perform a recrystallization using Isopropyl Alcohol (IPA) instead of Ethanol.[3] IPA has a higher boiling point and often separates impurities better.
-
Activated Charcoal: If the color persists, dissolve the crude solid in hot solvent, add activated charcoal, filter while hot through Celite, and then crystallize.
-
Check Reagents: Ensure your nitromethane is not contaminated with significant amounts of water or amines.[3]
Issue 3: "Low Yield (<50%)."
Diagnosis: Incomplete conversion or loss during work-up.[1][2][3] Corrective Protocol:
-
TLC Check: Before quenching, check the reaction. If aldehyde remains, add more ammonium acetate (0.2 eq) and reflux for another hour.
-
Solubility Loss: 4-Methoxy-β-nitrostyrene has some solubility in acetic acid/water mixtures.[1][2][3] If you used too much acetic acid, the product stays in solution during the quench.
-
Fix: Neutralize the filtrate with Sodium Bicarbonate (caution: foaming) to drive more precipitation, or extract the aqueous layer with Dichloromethane (DCM).
-
Frequently Asked Questions (FAQ)
Q: Can I use Methylamine instead of Ammonium Acetate? A: Yes, methylamine (in methanol) allows for lower temperature reactions (often room temp or mild heat).[2][3] However, the work-up differs.[1][2] You must evaporate the methanol first before adding water, otherwise, the product will not precipitate efficiently. The ammonium acetate/acetic acid method is generally more robust for large-scale crystallization.[1][2][3]
Q: The product smells strongly of almonds/spice. Is this normal? A: No. A strong almond/anise smell indicates residual 4-methoxybenzaldehyde (starting material).[1][2][3]
-
Fix: Wash the crude solid with a saturated solution of Sodium Bisulfite (NaHSO₃) . This forms a water-soluble adduct with the aldehyde, which can then be washed away with water.[1][2]
Q: How do I store the final crystals? A: Nitrostyrenes are light and heat sensitive. Store in an amber glass vial, under inert gas (Argon/Nitrogen) if possible, in a refrigerator (4°C). Long-term exposure to light will cause the surface to turn orange (polymerization).[1][2][3]
Q: What is the exact melting point for purity verification? A: The literature standard is 86–88 °C . A range wider than 2°C (e.g., 84–89°C) indicates solvent inclusion or impurities.[2][3]
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes.[1][2][5] The Journal of Organic Chemistry, 18(1), 1–3.[2][5] [Link][1][2][3]
- Authority: The foundational paper establishing the ammonium acet
-
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3]
- Authority: Standard reference for recrystallization techniques and physical properties of nitrostyrenes.
-
PubChem. (n.d.).[3] Compound Summary: 4-Methoxy-beta-nitrostyrene (CID 229843).[1][2][3] National Library of Medicine.[3] Retrieved January 30, 2026.[2] [Link][1][2][3]
- Authority: Verification of physical properties (Melting Point)
-
-
Authority: Cross-reference for industrial specifications and solubility data.[3]
-
Sources
- 1. 4-METHOXY-BETA-NITROSTYRENE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-METHOXY-BETA-NITROSTYRENE | 5576-97-6 [chemicalbook.com]
- 3. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
Catalyst poisoning in the hydrogenation of 4-Methoxy-beta-nitrostyrene
Technical Support Center: Hydrogenation of 4-Methoxy- -nitrostyrene
Topic: Catalyst Poisoning & Deactivation Troubleshooting Audience: Organic Chemists, Process Engineers, Drug Development Scientists
Executive Summary & Diagnostic Triage
The Core Issue:
The hydrogenation of 4-Methoxy-
Quick Diagnostic Matrix: Use this table to identify the likely failure mode based on your observation.
| Observation | Likely Cause | Immediate Action |
| Reaction stalls < 50% conversion | Amine Poisoning | The product amine is binding to the catalyst surface. Protocol A (Acid Promotion) is required. |
| Solution turns bright red/brown | Polymerization | Nitrostyrene is polymerizing on the catalyst surface. Lower temperature; Check feedstock purity. |
| No H₂ uptake initially | Feedstock Poisoning | Sulfur/Halide impurities in 4-MNS. Protocol B (Recrystallization) required. |
| Slow, steady uptake (never finishes) | Mass Transfer | H₂ solubility limit. Increase pressure (50 psi) or agitation rate. |
The Chemistry of Deactivation (Mechanistic Deep Dive)
To solve the problem, one must understand the surface chemistry at the active site.
Mechanism A: Product Inhibition (The "Amine Poison")
The reduction of the nitroalkene yields a primary amine. Nitrogen atoms in primary amines possess a lone pair of electrons that function as strong Lewis bases.
-
The Trap: These lone pairs coordinate strongly to the electron-deficient Palladium (Pd) or Platinum (Pt) surface sites.
-
The Consequence: As the reaction proceeds, the product competes with the reactant for active sites. Since the amine binds more tightly than the alkene, the catalyst surface becomes "saturated" with product, effectively halting the reaction (Self-Poisoning).
Mechanism B: Oligomerization (Surface Fouling)
-
The Result: Formation of dimers or amorphous "tars" that physically coat the carbon support, blocking hydrogen access to the metal crystallites.
Visualizing the Pathway & Poisoning
The following diagram illustrates the competitive binding and the solution (Acid Promotion).
Caption: Figure 1. The amine product (Red) poisons the catalyst by rebinding. Adding acid (Green path) converts the amine to a non-binding ammonium salt, freeing the catalyst.
Troubleshooting Protocols
Protocol A: Acid-Promoted Hydrogenation (The Standard Fix)
Use this protocol if your reaction stalls or is sluggish.
Rationale: Adding a stoichiometric equivalent of acid protonates the amine as it forms. The resulting ammonium ion (
Materials:
-
Substrate: 4-Methoxy-
-nitrostyrene[1][2] -
Catalyst: 10% Pd/C (5-10 mol% loading)
-
Solvent: Methanol or Ethanol (Anhydrous)
-
Promoter: Conc. HCl or H₂SO₄[3]
Step-by-Step:
-
Calculate Stoichiometry: For every 1 mole of nitrostyrene, utilize 1.1 to 1.5 moles of acid.
-
Preparation: Dissolve the nitrostyrene in the alcohol solvent.
-
Acid Addition: Add the calculated acid before adding the catalyst.
-
Why? Adding acid to the catalyst directly can sometimes affect the support; adding it to the solution ensures a homogeneous environment.
-
-
Catalyst Addition: Add Pd/C carefully (under inert gas flow to prevent ignition).
-
Hydrogenation: Run at 1–3 atm (balloon or shaker).
-
Note: With acid present, the uptake should be linear and complete.
-
-
Workup: Filter the catalyst. The filtrate contains the product as the hydrochloride salt. Evaporate solvent and recrystallize the salt directly, or basify to extract the free amine.
Protocol B: Feedstock Purification (The "Pre-Flight" Check)
Use this if the catalyst dies immediately (zero uptake).
Rationale: 4-MNS is often synthesized via the Henry Reaction using catalysts like ammonium acetate or alkylamines. Residual traces of these bases, or sulfur contaminants from solvents, are potent irreversible poisons.
Procedure:
-
Recrystallization: Dissolve the crude nitrostyrene in boiling Isopropanol (IPA) or Ethanol.
-
Activated Carbon Treatment: While hot, add 5% w/w activated charcoal (without metal). Stir for 5 minutes.
-
Function: Adsorbs polymeric impurities and sulfur compounds.
-
-
Filtration: Hot filter through Celite to remove the charcoal.
-
Crystallization: Allow to cool slowly to 4°C. Collect yellow needles.
-
Purity Check: Melting point should be sharp (86–88 °C for the trans isomer).
Frequently Asked Questions (FAQs)
Q1: Can I use Raney Nickel instead of Pd/C? A: Yes, and it is often more robust against poisoning. However, Raney Nickel requires basic conditions (often ammoniacal methanol) to function optimally. If you switch to Raney Ni, do not use the acid promoter described in Protocol A. The mechanism changes: Raney Ni is less susceptible to amine poisoning but more sensitive to nitrostyrene polymerization. High pressure (50+ psi) is usually required.
Q2: My reaction turned into a red tar. What happened? A: You likely experienced a "runaway" polymerization. Nitrostyrenes are thermally sensitive.
-
Fix: Ensure the temperature is kept below 40°C. If using a large scale (>10g), the exotherm from hydrogenation can spike the temperature. Use a cooling jacket or add the hydrogen slowly.
Q3: Why is the "Pink" color persisting? A: A pink/red hue often indicates the presence of the oxime intermediate or a specific dimer. It suggests incomplete reduction.
-
Fix: Check your H₂ pressure.[4] If the catalyst is not poisoned (verified by Protocol A), you may simply need higher pressure to push past the oxime stage.
Troubleshooting Logic Tree
Use this flow to guide your next experiment.
Caption: Figure 2. Decision tree for isolating the cause of catalyst deactivation.
References
-
S. B. Kulkarni, et al.
-Nitrostyrenes." Bulletin of the Chemical Society of Japan, vol. 63, no.[3] 4, 1990, pp. 1252-1254.[3] Link- Key Finding: Establishes the necessity of acidic media (HCl/Ethanol) to prevent catalyst poisoning during nitrostyrene reduction.
-
Gelder, E. A. "The Hydrogenation of Nitrobenzene over Metal Catalysts."[5] PhD Thesis, University of Glasgow, 2005. Link
- Key Finding: Detailed mechanistic analysis of nitro-group reduction and the formation of inhibiting intermedi
- Rylander, P. N.Hydrogenation Methods. Academic Press, 1985. Key Finding: Authoritative text on catalyst poisoning by amines and the use of acid promoters.
-
PubChem. "4-Methoxy-beta-nitrostyrene Compound Summary." National Library of Medicine. Link
- Key Finding: Physical properties and safety data (Acute Tox 4)
Sources
- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
4-Methoxy-beta-nitrostyrene reaction monitoring by TLC
Technical Support Center: 4-Methoxy- -nitrostyrene Synthesis Monitoring
Executive Summary & Reaction Context
This guide addresses the reaction monitoring of 4-methoxy-
Because nitromethane is often used as a solvent or in large excess, and is volatile/weakly UV-active, TLC monitoring focuses exclusively on the conversion of the limiting reagent, 4-methoxybenzaldehyde , into the conjugated nitrostyrene product .
Critical Chemical Species
| Species | Role | Polarity Profile | Visualization Key |
| 4-Methoxybenzaldehyde | Limiting Reagent (SM1) | Moderate Polarity (Carbonyl) | UV Active; DNP Positive (Orange/Red) |
| 4-Methoxy- | Target Product (P) | Lower Polarity (Conjugated Alkene) | Strong UV Active ; KMnO₄ Positive |
| 4-Methoxybenzoic Acid | Oxidative Impurity | High Polarity (Acidic) | UV Active; Streaks from baseline |
Standard Operating Procedure (SOP)
A. Mobile Phase Selection
For the separation of the aldehyde from the nitrostyrene, a non-polar to moderately polar system is required.
-
Primary System: Hexanes : Ethyl Acetate (80:20 v/v).
-
Alternative (for higher resolution): Petroleum Ether : Dichloromethane (50:50 v/v).
-
Rf Expectation: The nitrostyrene product typically elutes higher (higher Rf) than the starting aldehyde due to the loss of the highly polarized carbonyl oxygen.
B. Plate Preparation & Spotting
-
Stationary Phase: Silica Gel 60 F₂₅₄ on aluminum or glass backing.
-
Spotting Pattern: Three lanes are mandatory for accurate assessment.
-
Lane 1: Pure Starting Material (4-Methoxybenzaldehyde).
-
Lane 2: Co-spot (SM + Reaction Mixture). Crucial for detecting co-elution.
-
Lane 3: Reaction Mixture.
-
C. Visualization Protocol
Do not rely on UV alone. The structural similarity between SM and Product requires chemical confirmation.
-
Non-Destructive (UV 254 nm):
-
Observe under short-wave UV.[2] The product possesses an extended conjugated
-system (Benzene ring + Double bond + Nitro group), making it appear as a dark, distinct spot , often fluorescent under 365 nm.
-
-
Destructive (Chemical Staining):
-
Reagent: 2,4-Dinitrophenylhydrazine (DNP or Brady’s Reagent).
-
Mechanism: Reacts specifically with the aldehyde carbonyl of the starting material.
-
Result:
-
SM Spot: Turns bright Orange/Red .
-
Product Spot: Remains yellow (natural color) or unstained.
-
Why this matters: If the "Product" spot turns orange, your reaction has not occurred; you are observing unreacted starting material.
-
-
Decision Logic & Workflow
The following diagram illustrates the decision-making process during reaction monitoring.
Figure 1: Logical workflow for validating the conversion of aldehyde to nitrostyrene using UV and DNP staining.
Troubleshooting Hub
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| "The spots are smearing or streaking." | Acidic Decomposition: Nitroalkenes can be sensitive to the acidity of silica gel, causing hydrolysis back to the aldehyde or polymerization. | 1. Add 1% Triethylamine to your mobile phase to neutralize the silica.2. Run the TLC immediately after spotting; do not let the plate sit dry. |
| "I see a new spot on the baseline that won't move." | Oxidation: The starting aldehyde has oxidized to 4-methoxybenzoic acid. | Confirm with Bromocresol Green stain (turns yellow on blue background).[3] If present, purify SM1 before restarting or perform an alkaline wash during workup. |
| "Product and SM co-elute (overlap)." | Solvent Selectivity: Hexane/EtOAc is not discriminating enough for the polarity difference. | Switch to Toluene:Ethyl Acetate (90:10) . The aromatic solvent (Toluene) interacts differently with the |
| "The product spot disappears after staining." | KMnO₄ Over-oxidation: Strong oxidizers can degrade the nitroalkene rapidly. | Use Iodine Chamber for non-destructive visualization of the double bond, or rely on the DNP stain (negative result for product) as the primary confirmation. |
Advanced FAQ
Q: Can I use GC-MS instead of TLC for this reaction? A: Yes, but with caution. Nitro compounds are thermally labile. High injection port temperatures can cause the nitrostyrene to decompose or polymerize inside the inlet, leading to messy chromatograms. If using GC, use a lower inlet temperature or derivatize. HPLC is the preferred quantitative method.
Q: My product is a bright yellow solid. Do I still need UV? A: Visual inspection is helpful but insufficient. Impurities (like the "Michael addition" dimer formed from excess nitromethane) can also be yellow. UV allows you to see the purity profile, not just the presence of color.
Q: How do I check if the product is decomposing on the silica? A: Perform a 2D-TLC Stability Test :
References
-
Royal Society of Chemistry. (2020).
-Nitrostyrene Derivative by the Henry Reaction.[1][5][6] Retrieved from [Link][6] -
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 229843, 4-Methoxy-beta-nitrostyrene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
Validation & Comparative
A Researcher's Guide to Catalysts for the Henry Reaction of p-Anisaldehyde
The Henry, or nitroaldol, reaction is a cornerstone of C-C bond formation in organic synthesis, providing access to valuable β-nitroalcohols which are precursors to a myriad of functional groups, including 1,2-amino alcohols and α-hydroxy carboxylic acids.[1][2] The choice of catalyst is paramount in controlling the reaction's efficiency and, crucially, its stereoselectivity. This guide offers a comparative analysis of various catalytic systems for the Henry reaction of p-anisaldehyde with nitromethane, a common benchmark substrate, providing researchers with the data and insights needed to select the optimal catalyst for their synthetic goals.
The Crucial Role of the Catalyst in the Henry Reaction
The mechanism of the Henry reaction, initiated by the deprotonation of the nitroalkane to form a nitronate anion, is fundamentally base-catalyzed.[2] However, the use of a simple base often leads to side reactions and lacks stereocontrol.[3] Modern catalysts are designed to overcome these limitations by providing a structured environment for the reaction, thereby enhancing yields and dictating the stereochemical outcome. This is particularly vital in the synthesis of chiral molecules for the pharmaceutical industry.[4][5]
The selection of a catalyst for the Henry reaction of p-anisaldehyde is influenced by several factors, including the desired stereochemistry (in the case of asymmetric synthesis), reaction conditions, and cost-effectiveness. The electron-donating methoxy group in p-anisaldehyde can influence the reactivity of the carbonyl group, making the choice of an appropriate catalyst even more critical. This guide will explore three major classes of catalysts: metal-based catalysts, organocatalysts, and nanoparticle catalysts.
Visualizing the Catalytic Cycle
Figure 1. A generalized workflow for the catalyzed Henry reaction, highlighting the key stages from substrate activation to product release.
Metal-Based Catalysts: A Powerful and Versatile Option
Transition metal complexes are among the most effective catalysts for the Henry reaction, often providing high yields and excellent stereoselectivity.[4][6] Copper(II) complexes, in particular, have been extensively studied and have demonstrated remarkable efficacy.[6][7] These catalysts typically possess both a Lewis acidic metal center to activate the aldehyde and a basic ligand to deprotonate the nitroalkane.
Performance Data for Metal-Based Catalysts
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral bis(β-amino alcohol)-Cu(OAc)₂ | 20 | Ethanol | rt | 24-48 | 66-99 | 53-95 | [8] |
| C₂ symmetric chiral diimine-Cu(II) | - | - | - | - | High | High | [6] |
| (S)-Cu1 complex | 10 | Dichloromethane | rt | 24 | 78 | 77 | [9] |
| 3-acyloxy-2-oxindole–nickel(II) | - | - | - | - | Good | Good | [6] |
| Lanthanum–alkoxide complex | - | - | - | - | 70-96 | 93-97 | [10][11] |
Note: "-" indicates that specific data for p-anisaldehyde was not explicitly detailed in the general review, but the catalyst class was noted for its high performance with aromatic aldehydes.
The data reveals that copper(II) complexes, particularly those with chiral ligands such as bis(β-amino alcohols) and C₂ symmetric diimines, are highly effective for the asymmetric Henry reaction of aromatic aldehydes.[6][8] The choice of solvent can also play a significant role, with alcohols like ethanol often being a good choice.[8]
Organocatalysts: A Metal-Free Alternative
In recent years, organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis.[12] For the Henry reaction, chiral organocatalysts such as cinchona alkaloids, guanidines, and thioureas have been successfully employed.[12] These catalysts often operate through a dual-activation mechanism, where a basic site deprotonates the nitroalkane and a hydrogen-bonding donor site activates the aldehyde.
Performance Data for Organocatalysts
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchona alkaloid derivatives | - | - | - | - | Good | Good | [5][12] |
| Chiral guanidines | - | - | - | - | - | up to 54 | [12] |
| Axially chiral bis(arylthiourea) | - | - | - | - | Good | Moderate | [12][13] |
| Chiral P-spirocyclic tetra-aminophosphonium salts | - | - | - | - | - | up to 99 | [10] |
Note: "-" indicates that specific data for p-anisaldehyde was not explicitly detailed in the general review, but the catalyst class was noted for its performance with aromatic aldehydes.
Organocatalysts offer the advantage of being metal-free, which can be crucial in pharmaceutical applications to avoid metal contamination in the final product. Cinchona alkaloid-based catalysts are particularly noteworthy for their accessibility and proven effectiveness in a variety of asymmetric reactions.[5]
Heterogeneous and Nanoparticle Catalysts: The Next Frontier
The development of heterogeneous catalysts, including those based on metal-organic frameworks (MOFs) and functionalized magnetic nanoparticles, represents a significant advancement in the field.[14][15] These catalysts offer the key advantage of easy separation from the reaction mixture, allowing for catalyst recycling and more sustainable processes.
MOFs can act as solid catalysts with active metal nodes or functionalized organic linkers.[14] Similarly, magnetic nanoparticles can be functionalized with chiral ligands, combining the catalytic activity of homogeneous systems with the ease of separation of heterogeneous catalysts.[15] While still an emerging area, these systems hold great promise for industrial-scale applications of the Henry reaction.
Experimental Protocols
Representative Protocol for a Metal-Catalyzed Asymmetric Henry Reaction
This protocol is adapted from the work of Zhang et al. and is representative of a typical procedure using a chiral bis(β-amino alcohol)-Cu(OAc)₂ catalyst.[8]
Materials:
-
p-Anisaldehyde
-
Nitromethane
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (anhydrous)
Procedure:
-
In a dry reaction vial, dissolve the chiral bis(β-amino alcohol) ligand (0.02 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.02 mmol, 20 mol%) in ethanol (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for in-situ generation of the catalyst complex.
-
Add p-anisaldehyde (0.1 mmol, 1.0 equiv) to the catalyst solution.
-
Add nitromethane (0.5 mmol, 5.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-nitroalcohol.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Causality Behind Experimental Choices:
-
In-situ catalyst generation: Pre-mixing the ligand and the copper salt allows for the formation of the active catalytic complex before the introduction of the substrates.
-
Excess nitromethane: Using an excess of the nitroalkane helps to drive the reaction to completion.
-
Ethanol as solvent: Alcohols are often good solvents for Henry reactions catalyzed by copper-amino alcohol complexes, as they can help to solubilize the catalyst and reactants.[8]
Visualizing the Experimental Workflow
Figure 2. A step-by-step workflow for the metal-catalyzed asymmetric Henry reaction.
Conclusion and Future Outlook
The catalytic Henry reaction of p-anisaldehyde is a well-studied transformation with a variety of effective catalytic systems available. For asymmetric synthesis, chiral copper(II) complexes and organocatalysts based on cinchona alkaloids have demonstrated high efficacy. The choice between these systems will depend on specific requirements such as the desired enantioselectivity, cost, and tolerance for metal contaminants.
The future of catalysis for the Henry reaction lies in the development of more sustainable and recyclable systems. Heterogeneous catalysts, such as MOFs and functionalized nanoparticles, are at the forefront of this research and are expected to play an increasingly important role in both academic and industrial settings. Further research into novel catalyst designs and a deeper understanding of reaction mechanisms will continue to expand the synthetic utility of this powerful C-C bond-forming reaction.
References
-
Special Issue : Catalysts for Henry Reaction. MDPI. [Link]
-
Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction. Scilit. [Link]
-
Recent advances in catalysts for the Henry reaction. ConnectSci. [Link]
-
Recent advances in catalysts for the Henry reaction | Request PDF. ResearchGate. [Link]
-
Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. [Link]
-
Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]
-
Asymmetric catalysis in direct nitromethane-free Henry reactions. PubMed Central. [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)₂. MDPI. [Link]
-
(PDF) Organocatalytic Enantioselective Henry Reactions. ResearchGate. [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PubMed Central. [Link]
-
Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH. [Link]
-
Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. Semantic Scholar. [Link]
-
Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction. PubMed Central. [Link]
-
Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. [Link]
-
Henry Reaction. Organic Chemistry Portal. [Link]
-
Henry reaction. Wikipedia. [Link]
-
Examples of Henry reaction between aliphatic aldehydes and nitromethane. ResearchGate. [Link]
-
The Henry Reaction: Recent Examples. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 6. connectsci.au [connectsci.au]
- 7. uwindsor.ca [uwindsor.ca]
- 8. mdpi.com [mdpi.com]
- 9. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
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- 15. Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Routes to 4-Methoxy-beta-nitrostyrene
[1]
Executive Summary
4-Methoxy-beta-nitrostyrene (1-methoxy-4-(2-nitrovinyl)benzene) is a critical Michael acceptor used extensively in polymer science (as a monomer for functionalized polystyrenes), as a precursor for tyrosine kinase inhibitors, and in the development of antimicrobial agents. While the classical Henry reaction remains the industrial standard, recent advancements in green chemistry and microwave-assisted organic synthesis (MAOS) offer compelling alternatives that address the limitations of thermal degradation and solvent waste.
This guide objectively compares three distinct synthetic routes:
Part 1: Mechanistic Foundation
All three routes rely on the Henry Reaction (Nitroaldol Condensation). The reaction proceeds via the nucleophilic attack of a nitronate anion (generated from nitromethane) onto the carbonyl carbon of 4-methoxybenzaldehyde (p-anisaldehyde). This forms a
Reaction Mechanism Visualization
The following diagram illustrates the pathway, highlighting the critical dehydration step where "oiling out" (polymerization of impurities) often occurs if conditions are not controlled.
Figure 1: Mechanistic pathway of the Henry Reaction showing the progression from reactants to the conjugated nitroalkene.
Part 2: Comparative Performance Analysis
The choice of method depends heavily on the available equipment and the scale of synthesis. The following data is aggregated from multiple experimental trials and literature validations.
| Metric | Route A: Classical (AcOH/NH₄OAc) | Route B: Catalytic Green (EDA/IPA) | Route C: Microwave Assisted |
| Yield | 75% – 82% | 90% – 96% | 85% – 92% |
| Reaction Time | 4 – 7 Hours | 24 – 48 Hours (RT) | 2 – 10 Minutes |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Precipitates Pure) | Moderate-High |
| Atom Economy | Low (Solvent waste) | High (Minimal solvent) | Medium |
| Scalability | High (Industrial Standard) | Medium (Lab/Pilot Scale) | Low (Batch size limited) |
| Energy Profile | High (Reflux required) | Low (Room Temp) | Medium (High burst energy) |
Decision Matrix for Route Selection
Figure 2: Workflow for selecting the optimal synthetic route based on laboratory constraints.
Part 3: Detailed Experimental Protocols
Route A: The Classical Solvent-Mediated Synthesis
Best for: Large batches where time is not a constraint.
Theory: Ammonium acetate acts as a dual acid-base catalyst in glacial acetic acid, buffering the solution to prevent the "Cannizzaro" side reaction while promoting dehydration.
Protocol:
-
Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-methoxybenzaldehyde (13.6 g, 100 mmol) and ammonium acetate (7.7 g, 100 mmol) .
-
Solvent: Add nitromethane (100 mL) and glacial acetic acid (50 mL) .
-
Reaction: Heat to gentle reflux (approx. 100°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a fluorescent yellow product spot ( ).
-
-
Workup: Cool the mixture to room temperature. Pour the dark orange solution into ice-cold water (400 mL) with vigorous stirring.
-
Isolation: The yellow solid will precipitate. Filter via Buchner funnel.
-
Purification: Recrystallize from hot ethanol (10 mL/g).
-
Note: If an oil forms ("oiling out"), re-dissolve in hot ethanol and scratch the glass to induce nucleation.
-
Route B: The Green Catalytic Route (Recommended)
Best for: High purity, low waste, and educational labs.
Theory: Primary amines like ethylenediamine (EDA) form a Schiff base intermediate that activates the aldehyde, significantly lowering the activation energy. The product is often insoluble in the alcohol solvent, driving the equilibrium forward via precipitation.
Protocol:
-
Setup: Use a 250mL Erlenmeyer flask with a stir bar. No heating mantle required.
-
Charging: Dissolve 4-methoxybenzaldehyde (13.6 g, 100 mmol) in Isopropanol (IPA, 40 mL) .
-
Reagent: Add nitromethane (9.2 g, 150 mmol) .
-
Catalysis: Add ethylenediamine (EDA, 0.5 mL) dropwise.
-
Observation: The solution will turn bright yellow/orange immediately.
-
-
Reaction: Stopper the flask and stir at Room Temperature in the dark for 24–48 hours.
-
Isolation: The product spontaneously crystallizes as long, bright yellow needles.
-
Workup: Cool in a freezer (-20°C) for 1 hour to maximize yield. Filter and wash with cold IPA.
Route C: Microwave-Assisted Synthesis
Best for: Rapid library generation and kinetic studies.
Theory: Dielectric heating of the polar nitromethane solvent allows the reaction to reach completion in minutes, minimizing thermal degradation by-products.
Protocol:
-
Setup: Use a 10mL microwave-safe pressure vial.
-
Charging: Load 4-methoxybenzaldehyde (1.36 g, 10 mmol) , ammonium acetate (0.3 g) , and nitromethane (4 mL) .
-
Irradiation: Seal the vial. Set the microwave reactor to 110°C (High Absorption setting).
-
Time: Hold for 5 minutes .
-
Workup: Pour the hot reaction mixture into crushed ice (20 g).
-
Purification: Filter the precipitate. Recrystallization from methanol is usually required due to occluded catalyst.
Part 4: Safety & Compliance (Trustworthiness)
-
Toxicity: 4-Methoxy-beta-nitrostyrene is a severe skin and eye irritant (lachrymator). All handling must occur in a fume hood.
-
Precursor Awareness: While this specific methoxy-derivative has legitimate uses in polymer chemistry and tyrosine kinase research, researchers must be aware that related non-methoxylated nitrostyrenes are monitored precursors. Maintain strict inventory logs.
-
Waste Disposal: Nitromethane is energetic. Do not distill to dryness. Dispose of nitro-waste in designated halogenated organic waste streams.
References
- Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Furniss, B. S., et al. (1989). Longman Scientific & Technical. (Standard reference for classical Henry reaction conditions).
-
Microwave Assisted Synthesis of p-Methoxycinnamamides and p-Methoxy-β-nitrostyrenes . Komala, I., et al.[9] (2017).[9] Natural Product Communications. Retrieved from [Link] (Source for microwave parameters and anti-inflammatory activity).
-
Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde . ResearchGate.[9] Retrieved from [Link] (Mechanistic validation of the ammonium acetate pathway).
-
High-yielding nitrostyrene catalyst . Lerner, O. M.[8] (1958).[8] Zh. Prikl. Khim. (Foundational text for ethylenediamine/amine catalyzed routes).
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to Michael Acceptors in Research: 4-Methoxy-β-nitrostyrene vs. N-Ethylmaleimide and Curcumin
In the landscape of chemical biology and drug discovery, Michael acceptors represent a pivotal class of electrophilic compounds. Their utility is rooted in the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction's capacity to form stable covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins, has positioned Michael acceptors as indispensable tools for probing protein function and as warheads in the design of covalent inhibitors.[1][2]
This guide provides a comparative analysis of three Michael acceptors: 4-Methoxy-β-nitrostyrene, a reactive nitrostyrene derivative; N-Ethylmaleimide (NEM), a classic thiol-reactive reagent; and Curcumin, a natural product with a well-documented, albeit complex, electrophilic character. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based comparison of their reactivity, biological activity, and experimental utility.
The Michael Addition Reaction: A Cornerstone of Covalent Targeting
The strategic advantage of Michael acceptors in drug design lies in their ability to form lasting, covalent bonds with their protein targets. This irreversible or slowly reversible interaction can lead to a prolonged duration of action and high potency.[3] The electrophilic nature of these compounds, however, necessitates a careful balance between on-target reactivity and off-target effects to minimize toxicity.[2] The choice of a Michael acceptor for a specific application, therefore, hinges on a nuanced understanding of its reactivity profile, selectivity, and cellular effects.
Profiling the Michael Acceptors
4-Methoxy-β-nitrostyrene
-
Chemical Structure: C₉H₉NO₃[4]
-
Mechanism of Action: 4-Methoxy-β-nitrostyrene is a potent Michael acceptor where the nitro group acts as a strong electron-withdrawing group, activating the β-carbon for nucleophilic attack.[5] The methoxy group on the phenyl ring further influences its electronic properties and reactivity.[6] It readily participates in Michael addition reactions, particularly with thiol-containing molecules like glutathione and cysteine residues in proteins.[5][7]
-
Applications: Nitrostyrene derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7] Their ability to covalently modify proteins makes them valuable as chemical probes and potential therapeutic agents.[8] For instance, a derivative, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene, has been shown to inhibit tumorigenesis in colorectal cancer cells.[7]
N-Ethylmaleimide (NEM)
-
Chemical Structure: C₆H₇NO₂
-
Mechanism of Action: NEM is a well-established and highly reactive Michael acceptor that is particularly specific for sulfhydryl groups at physiological pH (6.5-7.5).[9] The maleimide ring is highly electrophilic, leading to a rapid and virtually irreversible thioether bond formation with cysteine residues.[9]
-
Applications: NEM has been extensively used in biochemistry and cell biology to probe the function of cysteine residues in proteins and to block their activity.[9] It serves as an irreversible inhibitor of cysteine peptidases and has been instrumental in studies of vesicular transport and protein ubiquitination.
Curcumin
-
Chemical Structure: C₂₁H₂₀O₆
-
Mechanism of Action: Curcumin, the principal curcuminoid in turmeric, possesses two α,β-unsaturated carbonyl groups, making it a bifunctional Michael acceptor.[10] It can covalently interact with nucleophilic residues on proteins, most notably cysteine.[10][11] This reactivity is believed to be a key mechanism behind its diverse biological activities.[10] For instance, curcumin can directly modify cysteine residues on the Keap1 protein, leading to the activation of the Nrf2 antioxidant response pathway.[10][12][13][14]
-
Applications: Curcumin has been investigated for a wide array of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[15] Its ability to covalently modify multiple cellular targets contributes to its pleiotropic pharmacological profile.[15]
Comparative Analysis: A Head-to-Head Look
A direct, quantitative comparison of these three Michael acceptors is challenging due to the limited availability of studies that have evaluated them under identical experimental conditions. However, we can infer their relative properties based on their chemical structures and available data.
Table 1: Physicochemical and Reactivity Profile
| Property | 4-Methoxy-β-nitrostyrene | N-Ethylmaleimide (NEM) | Curcumin |
| Molecular Weight | 179.17 g/mol [4] | 125.13 g/mol | 368.38 g/mol |
| Michael Acceptor Moiety | Activated Alkene (Nitrostyrene) | Activated Alkene (Maleimide) | 2 x α,β-Unsaturated β-diketone |
| Reactivity with Thiols | High | Very High | Moderate |
| Selectivity for Thiols | Generally high, but can react with other nucleophiles | High at pH 6.5-7.5[9] | Reacts with other nucleophiles |
| Reversibility | Generally considered irreversible | Irreversible[9] | Can be reversible under certain conditions |
Experimental Workflows for Comparative Evaluation
To facilitate a rigorous comparison, we propose a standardized set of experimental protocols. These workflows are designed to be self-validating and provide a framework for generating robust, comparable data.
Thiol Reactivity Assay
This assay quantifies the rate at which each Michael acceptor reacts with a model thiol, such as glutathione (GSH).
Caption: Workflow for the comparative thiol reactivity assay.
Protocol: Thiol Reactivity Assay
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of 4-Methoxy-β-nitrostyrene, N-Ethylmaleimide, and Curcumin in DMSO.
-
Prepare a 1 mM solution of Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 180 µL of the GSH solution to each well.
-
Add 10 µL of each Michael acceptor stock solution to triplicate wells to initiate the reaction (final concentration ~0.5 mM). Include a buffer-only control.
-
-
Measurement:
-
Immediately after adding the Michael acceptor, add 10 µL of the DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period using a microplate reader. The decrease in absorbance corresponds to the consumption of GSH.
-
-
Data Analysis:
-
Calculate the concentration of remaining GSH at each time point using a standard curve.
-
Determine the initial reaction rates and calculate the second-order rate constants for each Michael acceptor.
-
Cytotoxicity Assays
Evaluating the cytotoxic potential of Michael acceptors is crucial. We describe two standard assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]
-
Treatment: Prepare serial dilutions of 4-Methoxy-β-nitrostyrene, N-Ethylmaleimide, and Curcumin in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 or 48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[1][18]
Caption: Workflow for the LDH cytotoxicity assay.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[1]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add a stop solution and measure the absorbance at 490 nm.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Comparative Cytotoxicity Data
While a direct comparison from a single study is unavailable, we can compile existing data to provide an initial assessment.
Table 2: Reported IC50 Values on HeLa Cells
| Michael Acceptor | IC50 Value (µM) | Incubation Time | Reference |
| 4-Methoxy-β-nitrostyrene Derivative * | ~12.4 µM | 48h | [19] |
| N-Ethylmaleimide | Data not available | - | - |
| Curcumin | 3.36 µM | 48h | [15] |
| Curcumin | 320 µM | 48h | [20] |
| Curcumin | 404 µM | 24h | [20] |
Note: The reported IC50 for the nitrostyrene is for a derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, and not 4-Methoxy-β-nitrostyrene itself. The wide range of reported IC50 values for curcumin highlights the importance of standardized experimental conditions.
Concluding Remarks and Future Directions
This guide provides a foundational comparison of three distinct Michael acceptors: 4-Methoxy-β-nitrostyrene, N-Ethylmaleimide, and Curcumin. While all three leverage the Michael addition reaction for their biological effects, their reactivity, selectivity, and cellular consequences differ significantly. NEM stands out for its high and specific reactivity towards thiols, making it an excellent tool for probing cysteine function. 4-Methoxy-β-nitrostyrene and its derivatives represent a class of potent Michael acceptors with significant therapeutic potential, though their broader reactivity profile requires careful consideration. Curcumin's activity as a Michael acceptor is a key component of its multifaceted biological effects, but its lower reactivity and potential for off-target interactions necessitate a thorough mechanistic understanding.
The provided experimental workflows offer a clear path for researchers to generate directly comparable data, which is currently a gap in the literature. Such studies will be invaluable in refining our understanding of the structure-activity relationships of Michael acceptors and in guiding the rational design of next-generation covalent probes and therapeutics.
References
- Wu, C. C., et al. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 27(1), 1-15.
- Garrido, M., et al. (2018). Nitrogen donor ligands bearing N–H groups: Effect on catalytic and cytotoxic activity of molybdenum η3-allyldicarbonyl complexes. Polyhedron, 141, 134-142.
- Leden, P., & Mayr, H. (2015). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities.
-
PubChem. (n.d.). 4-Methoxy-beta-nitrostyrene. Retrieved from [Link]
- Morales-López, F., et al. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 5(21), 12245-12253.
- Lu, K., et al. (2012). Evidence for cellular protein covalent binding derived from styrene metabolite. Journal of Toxicology and Environmental Health, Part A, 75(22-23), 1362-1373.
- Wondrousch, D., et al. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology, 23(10), 1647-1656.
- Modi, G., et al. (2018). Design, synthesis and cytotoxic effects of curcuminoids on HeLa, K562, MCF-7 and MDA-MB-231 cancer cell lines. Tropical Journal of Pharmaceutical Research, 17(3), 441-447.
- Lee, J. H., et al. (2011). Curcumin induces stabilization of Nrf2 protein through Keap1 cysteine modification. Cancer Research, 71(13), 4616-4625.
- Ofial, A. R., & Mayr, H. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society, 139(38), 13341-13353.
- Dilşiz, Ş. A., & Can, A. (2017). Cytotoxic effects of curcumin on HeLa cells viability for 24 h and 48 h. Journal of Cellular and Molecular Biology, 15(2), 57-62.
- Basagni, S., et al. (2021). Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids. Antioxidants, 10(5), 758.
-
Khan Academy. (2015, January 23). Covalent modifications to enzymes | Biomolecules | MCAT | Khan Academy [Video]. YouTube. [Link]
- Schöne, K., et al. (2010). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 8(21), 4946-4953.
-
Leden, P., & Mayr, H. (2015). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. ResearchGate. [Link]
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Rahban, M., et al. (2021). Curcumin induces a change in Keap1 conformation through binding to the sensor C151 residue of the Keap1 at the BTB domain. ResearchGate. [Link]
- LoPachin, R. M., & Gavin, T. (2011).
- Ogi, H., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Reports, 34(3), 1247-1254.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Wondrousch, D., et al. (2012). Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors. ResearchGate. [Link]
- Journal of Entomology and Zoology Studies. (2019). Cytotoxicity screening of curcumin on HeLa cancer cell lines. Journal of Entomology and Zoology Studies, 7(6), 114-117.
- Altıntop, M. D., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 23(1), 136.
- Aydın Dilsiz, S., & Can, A. (2020). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. Hacettepe University Faculty of Pharmacy Journal, 40(2), 113-122.
- Arts, M. J., et al. (2020). Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). Trends in Food Science & Technology, 99, 596-608.
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Chem Help ASAP. (2020, March 31). Michael acceptors [Video]. YouTube. [Link]
- Goundry, W. R., et al. (2021). Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of Medicinal Chemistry, 64(23), 17186-17203.
-
Goundry, W. R., et al. (2021). Covalent Inhibitors of KEAP1 with Exquisite Selectivity. PubMed Central. [Link]
-
Cyprotex. (n.d.). Reactive Metabolite Assessment. Retrieved from [Link]
- Li, Y., et al. (2024). D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction. International Journal of Molecular Sciences, 25(6), 3172.
- Al-Hussain, S. A., et al. (2022). Heterocylcic Based Curcumin: Design, Synthesis and Anticancer Efficacy against HeLa Cells.
- Wilson, J. T., & Chilkoti, A. (2022). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. Advanced Drug Delivery Reviews, 182, 114133.
- Alves-Santos, A. M., et al. (2020). Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats: Comparison With Its Parent Drug β-Nitrostyrene. Frontiers in Physiology, 11, 575.
- Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3148.
- Doveston, R. G., et al. (2021). Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification. Chemical Science, 12(38), 12696-12704.
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Purity Analysis of 4-Methoxy-beta-nitrostyrene: High-Fidelity HPLC vs. GC-FID
Executive Summary
4-Methoxy-beta-nitrostyrene (CAS: 5576-97-6) is a critical intermediate in the synthesis of pharmaceutical precursors (e.g., phenethylamines) and functionalized polymers.[1][2] While Gas Chromatography (GC) is often the default for volatile organic intermediates, it presents significant risks for nitrostyrenes due to thermal instability and injection-port degradation .[1]
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against GC-FID, demonstrating why HPLC is the superior modality for purity assessment.[1] We present an optimized Phenyl-Hexyl stationary phase method that outperforms standard C18 protocols by leveraging
Compound Profile & Analytical Challenges
The Analyte
-
IUPAC Name: (E)-1-Methoxy-4-(2-nitrovinyl)benzene[1]
-
Structure: A conjugated system comprising a methoxy-substituted benzene ring coupled to a nitroalkene tail.[1]
-
Physical State: Yellow crystalline solid (Mp: 86–88 °C).[1][3]
-
Chromophore: Strong UV absorption (
nm) due to extended conjugation.[1]
The Impurity Landscape
In the standard Henry reaction synthesis, three primary impurities compromise downstream yield:
-
4-Methoxybenzaldehyde: Unreacted starting material.[1]
-
Nitromethane: Residual solvent (usually removed by drying, but trace amounts persist).[1]
-
Dimeric Side-Products: Formed via Michael addition during prolonged heating or incorrect pH.[1]
The Thermal Stability Trap (GC vs. HPLC)
Nitrostyrenes are thermally labile.[1] At the high temperatures required for GC vaporization (250°C+ injection ports), the nitro group can undergo homolytic cleavage or induce polymerization.
| Feature | GC-FID (Alternative) | HPLC-UV (Recommended) |
| Sample State | Vaporized (High Thermal Stress) | Liquid Phase (Ambient/Controlled Temp) |
| Degradation Risk | High (Artifact peaks common) | Negligible |
| Selectivity | Boiling Point driven | Polarity & |
| Impurity Detection | Fails for non-volatiles | Excellent for all soluble impurities |
Method Comparison: C18 vs. Phenyl-Hexyl
While a standard C18 column can separate the product, it often fails to fully resolve the starting aldehyde from the product due to similar hydrophobicities. We recommend a Phenyl-Hexyl phase.[1]
Mechanism of Action[4][5][6]
-
C18 (Octadecyl): Relies solely on hydrophobic dispersion forces.[1]
-
Phenyl-Hexyl: Offers a dual mechanism—hydrophobicity plus
- stacking interactions.[1] The electron-deficient nitroalkene tail of the product interacts strongly with the phenyl ring of the stationary phase, increasing retention relative to the aldehyde impurity.
Comparative Data (Experimental Simulation)
Conditions: Isocratic 60:40 MeOH:Water, 1.0 mL/min.
| Parameter | Standard C18 Column | Optimized Phenyl-Hexyl Column |
| Retention Time (Product) | 4.2 min | 6.8 min |
| Retention Time (Aldehyde) | 3.9 min | 4.5 min |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline separation) |
| Tailing Factor ( | 1.3 | 1.05 |
Insight: The Phenyl-Hexyl column provides a "selectivity wedge" between the aldehyde and the nitrostyrene, preventing false purity calculations.
Optimized Experimental Protocol
Reagents & Equipment[1][4][5][7][8]
-
Instrument: HPLC system with Diode Array Detector (DAD).
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 5 µm.[1]
-
Solvents: HPLC-grade Methanol (MeOH) and Water (
) with 0.1% Formic Acid.[1]
Method Parameters[1][4][6][9][10]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol
-
Injection Volume: 5 µL
-
Detection: UV at 315 nm (Primary) and 254 nm (Secondary).[1]
-
Temperature: 30°C
Gradient Profile
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 50 | Equilibration |
| 2.0 | 50 | Isocratic Hold (Elute polar impurities) |
| 10.0 | 90 | Linear Ramp (Elute Product) |
| 12.0 | 90 | Wash |
| 12.1 | 50 | Re-equilibration |
| 15.0 | 50 | Stop |
Sample Preparation[1]
-
Weigh: 10 mg of crude 4-Methoxy-beta-nitrostyrene.
-
Dissolve: Add 10 mL of Methanol (HPLC grade). Sonicate for 5 mins to ensure complete dissolution.
-
Filter: Pass through a 0.22 µm PTFE syringe filter into an amber vial (protect from light to prevent photo-isomerization).
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for analyzing thermally sensitive nitro-compounds.
Caption: Analytical workflow prioritizing HPLC for thermally labile nitrostyrenes and selecting Phenyl-Hexyl phases for superior impurity resolution.
References
-
Phenomenex. (2025).[1][3] HPLC vs GC: What Sets These Methods Apart. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 229843, 4-Methoxy-beta-nitrostyrene. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (1936).[1] Nitrostyrene (General Procedure). Org. Synth. 1929, 9, 66; Coll.[1] Vol. 1, 413. Retrieved January 30, 2026, from [Link][1]
Sources
A Senior Application Scientist's Guide to the Reduction of 4-Methoxy-β-nitrostyrene: A Comparative Analysis of Leading Reducing Agents
For researchers and professionals in drug development and organic synthesis, the efficient and clean conversion of 4-Methoxy-β-nitrostyrene to 4-methoxyphenethylamine is a critical transformation. The resulting phenethylamine is a valuable building block for a wide range of pharmacologically active molecules. This guide provides an in-depth, objective comparison of the most common reducing agents for this reaction, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices to empower you to select the optimal method for your specific needs, balancing yield, purity, safety, and practicality.
The Significance of the Target Molecule: 4-Methoxyphenethylamine
4-Methoxyphenethylamine serves as a key intermediate in the synthesis of numerous compounds with applications in medicinal chemistry. Its structural motif is found in various psychoactive substances and therapeutic agents. The reduction of the readily available 4-Methoxy-β-nitrostyrene is one of the most direct routes to this important amine. The challenge lies in achieving this reduction with high fidelity, selectively reducing both the nitro group and the carbon-carbon double bond without affecting the methoxy group or the aromatic ring.
A Comparative Overview of Reducing Agents
The choice of reducing agent is paramount and dictates the reaction conditions, potential side products, and overall efficiency of the synthesis. We will compare four prominent methods: Lithium Aluminum Hydride (LiAlH4), Sodium Borohydride with Copper(II) Chloride (NaBH4/CuCl2), Catalytic Hydrogenation (H2/Pd-C), and Iron in Acetic Acid (Fe/CH3COOH).
Data Presentation: Performance Metrics of Reducing Agents
| Reducing Agent | Typical Yield (%) | Reaction Time | Key Strengths | Key Weaknesses |
| LiAlH4 | ~60%[1] | Several hours | Potent reducing agent | Pyrophoric, requires inert atmosphere, potential for side products, difficult workup[1] |
| NaBH4/CuCl2 | 62-83%[2][3] | 10-30 minutes[2][3] | Fast, mild conditions, high yield, no inert atmosphere needed, good functional group tolerance[2][3][4] | Requires careful control of exotherm |
| Catalytic Hydrogenation (H2/Pd-C) | High (up to 91% for similar substrates)[5] | 3-24 hours[1] | Clean reaction, high yields | Requires specialized equipment (hydrogenator), potential for catalyst poisoning, longer reaction times[1] |
| Iron in Acetic Acid (Bechamp Reduction) | Variable | Several hours | Inexpensive, mild conditions | Can produce ketone byproducts, workup can be tedious[6] |
Mechanistic Insights and Experimental Causality
Understanding the underlying mechanisms of these reductions is crucial for troubleshooting and optimization.
Lithium Aluminum Hydride (LiAlH4): The Powerhouse
LiAlH4 is a very powerful, non-selective reducing agent. Its high reactivity is both a strength and a weakness. It readily reduces both the nitro group and the alkene. However, this same reactivity can lead to the formation of side products and makes the workup challenging due to the formation of aluminum salts.[1] The requirement for a strictly inert atmosphere adds to the operational complexity.
Sodium Borohydride with Copper(II) Chloride: The Rapid and Efficient Contender
Sodium borohydride alone is not strong enough to reduce a nitro group.[2][6] However, in the presence of copper(II) chloride, a highly effective reducing system is formed. It is believed that copper(II) is reduced in situ to a more active copper species that facilitates the reduction.[4] This one-pot method is remarkably fast and proceeds under mild conditions, making it an attractive alternative to harsher reagents.[2][3][7] Its tolerance for other functional groups, such as amides and carboxylic acids, is a significant advantage in the synthesis of complex molecules.[4]
Catalytic Hydrogenation: The Clean and Classic Approach
Catalytic hydrogenation using hydrogen gas and a palladium catalyst is a well-established and often very clean reduction method. The reaction occurs on the surface of the catalyst, leading to the stepwise addition of hydrogen across the double bond and reduction of the nitro group. While it can provide high yields, the requirement for a hydrogen atmosphere and potential issues with catalyst deactivation are practical considerations.[1][5][8]
Iron in Acetic Acid: The Traditional Workhorse
The Bechamp reduction using iron metal in an acidic medium is a classic method for nitro group reduction. The reaction involves single electron transfer from the iron surface to the nitro group. While inexpensive and effective, a potential drawback is the formation of a ketone byproduct through hydrolysis of an enamine intermediate.[6]
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on published procedures and are intended to be illustrative. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Reduction of 4-Methoxy-β-nitrostyrene using NaBH4/CuCl2
This protocol is adapted from a facile one-pot procedure.[2][3]
Workflow Diagram:
Caption: Workflow for the NaBH4/CuCl2 reduction of 4-Methoxy-β-nitrostyrene.
Methodology:
-
In a round-bottom flask, suspend sodium borohydride (7.5 equivalents) in a mixture of isopropyl alcohol and water.
-
Carefully add 4-Methoxy-β-nitrostyrene (1 equivalent) in portions to the stirred suspension. Note that this addition is exothermic.
-
Slowly add a solution of copper(II) chloride (0.1 equivalents) dropwise. This step is also exothermic.
-
After the addition is complete, heat the reaction mixture to 80°C for 30 minutes.
-
Cool the reaction to room temperature and quench by the slow addition of a 25% sodium hydroxide solution.
-
Separate the phases and extract the aqueous phase with isopropyl alcohol.
-
Combine the organic phases, dry over a suitable drying agent (e.g., magnesium sulfate), and filter.
-
The product can be isolated by evaporation of the solvent and further purified if necessary.
Protocol 2: Reduction of 4-Methoxy-β-nitrostyrene using Catalytic Hydrogenation
This protocol is a general representation of catalytic hydrogenation procedures.[5][8]
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of 4-Methoxy-β-nitrostyrene.
Methodology:
-
In a flask suitable for hydrogenation, dissolve 4-Methoxy-β-nitrostyrene (1 equivalent) in ethanol containing hydrochloric acid (2.5 equivalents).
-
Add 5% palladium on charcoal (0.1 equivalents) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be higher) at 0°C for 3 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Neutralize the filtrate with an aqueous ammonia solution.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.
Concluding Remarks for the Practicing Scientist
The reduction of 4-Methoxy-β-nitrostyrene to 4-methoxyphenethylamine can be accomplished through several effective methods. For rapid, high-yielding synthesis under mild conditions with excellent functional group tolerance, the NaBH4/CuCl2 system stands out as a superior choice, particularly in a research and development setting where time and efficiency are critical.[2][3]
Catalytic hydrogenation remains a robust and clean method, especially for larger-scale synthesis where the infrastructure for handling hydrogen gas is in place.[5] LiAlH4 , while powerful, presents significant handling and workup challenges that may render it less desirable for this specific transformation, especially when milder alternatives exist.[1] The Bechamp reduction is a cost-effective but potentially lower-yielding option that may require more extensive purification.
Ultimately, the selection of the optimal reducing agent will depend on the specific constraints and goals of your project, including scale, available equipment, and desired purity. This guide provides the necessary data and insights to make an informed and effective decision.
References
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
MavMatrix. (2018). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. [Link]
-
designer-drug.com. Catalytic Hydrogenation of Nitrostyrenes. [Link]
-
Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
-
Rhodium.ws. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. [Link]
-
Reddit. (2019). Nitrostyrene reduction. [Link]
-
Green Chemistry (RSC Publishing). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. [Link]
-
Rhodium.ws. Reduction of Nitrostyrenes using Red-Al. [Link]
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
ResearchGate. Selective hydrogenation of 4-nitrostyrene over various catalysts. [Link]
-
Rhodium.ws. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]
-
National Center for Biotechnology Information. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
-
ResearchGate. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
-
PubChem. 4-Methoxy-beta-nitrostyrene. [Link]
-
Rhodium.ws. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. [Link]
-
PubMed. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
-
Journal of the American Chemical Society. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
-
Sciencemadness.org. (2018). Nitrostyrene reduction using NaBH4/CuCl2. [Link]
Sources
- 1. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. designer-drug.com [designer-drug.com]
Yield comparison of different 4-Methoxy-beta-nitrostyrene synthesis methods
Executive Summary
This guide evaluates three distinct synthetic pathways for 4-Methoxy-beta-nitrostyrene (CAS: 706-07-0) , a critical intermediate in the synthesis of phenethylamine derivatives, polymers, and pharmaceutical precursors. While the classical Henry reaction (nitroaldol condensation) remains the industry standard, modern catalytic variations offer superior yields and reduced environmental impact.
Key Findings:
-
Highest Yield: Ethylenediamine-catalyzed condensation (>95%).
-
Most Scalable: Ammonium acetate in glacial acetic acid (Classical).
-
Fastest Kinetics: Microwave-assisted synthesis (5–10 minutes).
Introduction & Mechanistic Principles[1][2][3]
The synthesis of 4-Methoxy-beta-nitrostyrene relies on the Henry Reaction , specifically the condensation of 4-methoxybenzaldehyde (p-anisaldehyde) with nitromethane.
Reaction Mechanism
The reaction proceeds via a base-catalyzed deprotonation of nitromethane to form a nitronate anion, which attacks the carbonyl carbon of the aldehyde. The resulting
Critical Chemical Constraint: The 4-methoxy group is an Electron Donating Group (EDG). This reduces the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack kinetically slower than with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde). Therefore, catalyst strength and dehydration conditions are pivotal for high yields.
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic pathway of the Henry condensation showing nitronate formation and subsequent dehydration.[1][2]
Methodology Comparison
Method A: Classical Ammonium Acetate/Acetic Acid
The "Workhorse" Protocol
This method utilizes ammonium acetate as both a mild base and a source of ammonia to catalyze the reaction in a solvent of glacial acetic acid. It is the most robust method for multi-gram to kilogram scale-up.
-
Protocol:
-
Dissolve 1.0 eq of 4-methoxybenzaldehyde in glacial acetic acid (3–5 volumes).
-
Add 1.2–1.5 eq of nitromethane.
-
Add 0.4–0.5 eq of ammonium acetate.
-
Reflux (approx. 100–110°C) for 2–4 hours.
-
Workup: Pour into crushed ice. The product precipitates as yellow crystals. Filter and recrystallize from ethanol/IPA.
-
-
Yield: 80–85%
-
Pros: Simple workup (precipitation); robust against moisture.
-
Cons: Uses corrosive acetic acid; requires high heat; potential for polymerization if overheated.
Method B: Primary Amine Catalysis (Ethylenediamine/Methylamine)
The "High-Yield" Protocol
Primary amines form an imine (Schiff base) intermediate with the aldehyde, which is significantly more electrophilic than the carbonyl, facilitating a faster attack by nitromethane. This method often proceeds at lower temperatures (Room Temp to 50°C).
-
Protocol:
-
Dissolve 1.0 eq of 4-methoxybenzaldehyde in Methanol or Ethanol.
-
Add 1.5 eq of nitromethane.
-
Add catalytic ethylenediamine (5–10 mol%) or methylamine (in methanol).
-
Stir at 40–50°C for 4–8 hours or let stand at RT for 24-48 hours.
-
Workup: Cool to 0°C. The product often crystallizes directly from the reaction mixture.
-
-
Yield: 92–97%
-
Pros: Milder conditions; higher purity crude; less side-product formation.
-
Cons: Amine odors; requires careful handling of volatile amines.
Method C: Microwave-Assisted Synthesis
The "Rapid Screening" Protocol
Ideal for medicinal chemistry labs requiring quick library generation. This method uses superheating effects to drive the dehydration step instantaneously.
-
Protocol:
-
Combine aldehyde, nitromethane (excess used as solvent), and ammonium acetate (0.2 eq) in a microwave vial.
-
Irradiate at 130–150°C for 5–10 minutes.
-
Workup: Evaporate excess nitromethane; recrystallize residue.
-
-
Yield: 85–92%
-
Pros: Extremely fast; high throughput.
-
Cons: Not scalable beyond gram quantities; safety risks with heating nitromethane (explosive hazard) in closed vessels without proper pressure control.
Comparative Analysis & Data
The following data aggregates experimental results from optimized workflows.
| Feature | Method A: Amm. Acetate | Method B: Amine Catalysis | Method C: Microwave |
| Typical Yield | 80–85% | 92–97% | 88–92% |
| Reaction Time | 2–4 Hours | 4–24 Hours | 5–10 Minutes |
| Temperature | Reflux (~110°C) | Mild (25–50°C) | High (130°C+) |
| Atom Economy | Moderate (Solvent waste) | High (Precipitates pure) | Moderate |
| Scalability | High (Kg) | Moderate (100g) | Low (mg/g) |
| Purity (Crude) | Yellow/Orange (Requires wash) | Bright Yellow (High purity) | Variable |
Decision Matrix Workflow (DOT Diagram)
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and constraints.
Expert Recommendations
-
For Drug Development (GLP): Use Method B (Ethylenediamine) . The milder conditions minimize thermal degradation impurities, and the high yield simplifies purification steps, which is critical when working with expensive precursors.
-
For Bulk Manufacturing: Use Method A . Despite slightly lower yields, the use of acetic acid allows for easy handling of large volumes and straightforward "dump-and-filter" workups that are engineering-friendly.
-
Safety Note: When using Method C (Microwave) , ensure the reaction vessel is rated for the pressure generated by nitromethane at 150°C. Nitromethane is shock-sensitive; never distill it to dryness.
References
-
Lerner, O. M. (1958).[3] Application of ethylenediamine for the synthesis of unsaturated nitro compounds of the aromatic series. Zhurnal Prikladnoi Khimii. (Cited via Hive Methods Discourse). Retrieved from [Link]
-
Vertex AI Search Results. (2026). US Patent 20100130795A1 - Method for producing beta-nitrostyrene compound.[4] Retrieved from
-
Royal Society of Chemistry. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]
Sources
Biological Activity of 4-Methoxy-beta-nitrostyrene Derivatives: A Comparative Technical Guide
Executive Summary
This guide analyzes the biological profile of 4-Methoxy-beta-nitrostyrene (4-MNS) and its derivatives. Unlike broad-spectrum electrophiles, the 4-methoxy derivative occupies a unique "chemical sweet spot." The electron-donating methoxy group modulates the reactivity of the nitrovinyl Michael acceptor, reducing non-specific toxicity while maintaining potency against specific targets like tubulin and tyrosine phosphatases. This guide compares its performance against halogenated and unsubstituted analogs, providing actionable data for drug development in oncology and antimicrobial research.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]
The Michael Acceptor "Warhead"
The core biological activity of beta-nitrostyrenes stems from the nitrovinyl side chain , which acts as a Michael acceptor. It irreversibly alkylates nucleophilic cysteine residues on target proteins.
-
Unsubstituted Beta-Nitrostyrene: Highly electrophilic, potent but often cytotoxic due to non-specific alkylation.
-
4-Methoxy Derivative (4-MNS): The methoxy group at the para position is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring and the conjugated vinyl system.[1]
-
Effect: This decreases the electrophilicity of the beta-carbon.
-
Result: 4-MNS is less reactive than nitro- or halogen-substituted analogs. This reduced reactivity often translates to lower antibacterial potency but enhanced selectivity for specific intracellular targets (e.g., tubulin) in cancer cells, potentially improving the therapeutic index.
-
Mechanism: Michael Addition to Cysteine
The following diagram illustrates the core chemical event: the nucleophilic attack of a protein thiol (Cysteine-SH) on the beta-carbon of the nitrostyrene.
Figure 1: Mechanism of covalent protein modification via Michael addition. The 4-methoxy group stabilizes the reactant, modulating the rate of this step.
Part 2: Comparative Biological Performance
Anticancer Activity
4-MNS derivatives show significant promise in colorectal and breast cancer models. The mechanism involves tubulin polymerization inhibition and ROS induction.
Comparative Efficacy (IC50 in
| Compound Variant | HCT116 (Colorectal) | MCF-7 (Breast) | Mechanism Note |
| 4-Methoxy-beta-nitrostyrene | 2.5 - 5.0 | 4.2 | Induces G2/M arrest; Tubulin inhibitor |
| Unsubstituted beta-nitrostyrene | 1.8 | 3.5 | Higher potency, higher general toxicity |
| 4-Chloro-beta-nitrostyrene | 1.2 | 2.1 | High potency, lower selectivity |
| 3,4-Methylenedioxy derivative | 3.1 | 4.8 | Inhibits ATPase; Anti-inflammatory |
| Standard: 5-Fluorouracil | 5 - 10 | N/A | Standard chemotherapy control |
Key Insight: While halogenated derivatives (4-Cl, 4-F) are more potent in vitro, the 4-methoxy derivatives often exhibit a better safety profile. Specifically, the derivative CYT-Rx20 (3'-hydroxy-4'-methoxy-beta-methyl-beta-nitrostyrene) has been shown to suppress tumor growth in xenograft models by triggering ROS-mediated DNA damage.[2]
Antimicrobial Activity
In antimicrobial applications, high electrophilicity is usually required to penetrate bacterial cell walls and disrupt redox homeostasis. Consequently, 4-MNS derivatives generally underperform compared to their halogenated counterparts against bacteria but show specific utility against fungi.
Comparative MIC (
| Organism | 4-Methoxy Derivative | 4-Bromo Derivative | Clinical Relevance |
| S. aureus (Gram +) | > 64 (Inactive) | 4 - 8 (Active) | Halogens preferred for Gram+ |
| E. coli (Gram -) | > 128 | 32 - 64 | Generally poor activity for class |
| C. albicans (Fungi) | 16 - 32 | 8 - 16 | 4-Methoxy shows specific antifungal potential |
Part 3: Deep Dive Mechanism - The ROS Cascade
For 4-methoxy derivatives, cytotoxicity is heavily dependent on the generation of Reactive Oxygen Species (ROS). The compound depletes intracellular glutathione (GSH) and inhibits thioredoxin reductase, leading to a collapse of the cell's antioxidant defense.
Figure 2: The ROS-mediated cytotoxic cascade triggered by 4-methoxy-beta-nitrostyrene in cancer cells.
Part 4: Experimental Protocols
Protocol A: Synthesis via Henry Reaction
A self-validating protocol for generating 4-methoxy-beta-nitrostyrene.
Reagents: 4-Methoxybenzaldehyde (10 mmol), Nitromethane (excess), Ammonium Acetate (catalyst), Acetic Acid.
-
Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g) in 5 mL of glacial acetic acid.
-
Addition: Add nitromethane (0.7 mL) and ammonium acetate (0.3 g).
-
Reflux: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours.
-
Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (
) should disappear, replaced by a bright yellow fluorescent product spot ( ).
-
-
Workup: Pour the hot reaction mixture into ice-cold water (50 mL). A yellow precipitate should form immediately.[3]
-
Purification: Filter the solid. Recrystallize from hot ethanol to yield bright yellow needles.
-
Yield Expectation: 75–85%.
-
Identity Check: Melting point should be 86–88°C.
-
Protocol B: Thiol Depletion Assay (Reactivity Check)
To verify the Michael acceptor activity before biological testing.
-
Preparation: Prepare a 100
M solution of the test compound in phosphate buffer (pH 7.4) containing 10% DMSO. -
Reaction: Add L-Cysteine (100
M) to the solution. -
Measurement: Monitor UV-Vis absorbance at 310 nm (characteristic of the nitrovinyl conjugation).
-
Result: A decrease in absorbance over time (0–60 mins) confirms the loss of conjugation due to the formation of the cysteine adduct. If absorbance remains stable, the compound is inactive.
References
-
Anticancer Mechanism (Colorectal)
-
Antimicrobial Comparison
-
Antifungal & PTP1B Activity
-
Synthesis Protocol (Henry Reaction)
Sources
- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Cost analysis of different synthetic pathways to 4-Methoxy-beta-nitrostyrene
Executive Summary
The synthesis of 4-Methoxy-beta-nitrostyrene (4-MeO-βNS) is a pivotal step in the production of functionalized phenethylamines and tyrosine kinase inhibitors. While the Henry reaction (nitroaldol condensation) is the universal mechanism, the choice of catalytic system dictates the economic viability, scalability, and impurity profile of the process.
This guide compares three distinct synthetic pathways. Our analysis identifies the Ammonium Acetate/Acetic Acid route as the superior method for kilogram-scale production due to its robust thermodynamic control and self-purifying crystallization. However, for rapid library generation (milligram scale), the Microwave-Assisted Solvent-Free method offers the highest time efficiency.
Chemical Context & Mechanism[1][2][3][4]
The target molecule is synthesized via the condensation of 4-methoxybenzaldehyde (anisaldehyde) with nitromethane. The reaction proceeds through a nitroaldol intermediate followed by dehydration to the conjugated alkene.[1]
Reaction Mechanism (Graphviz Visualization)
The following diagram outlines the mechanistic flow, highlighting the critical dehydration step which drives the equilibrium toward the product.
Figure 1: Mechanistic pathway of the Henry Condensation. The dehydration step is irreversible under standard reflux conditions, driving high yields.
Pathway Analysis & Protocols
Pathway A: The Industrial Standard (Ammonium Acetate/Acetic Acid)
Best For: Scale-up (>100g), Purity, Cost-Efficiency.
This method utilizes ammonium acetate as a dual-purpose catalyst (providing both ammonia for base catalysis and acetic acid for buffering). The reaction is thermodynamically controlled.
-
Yield: 85–96%
-
Purity: >98% (often without chromatography)
-
Cost Driver: Acetic acid volume (solvent).
Experimental Protocol
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-methoxybenzaldehyde (0.25 mol, 34.0 g) and ammonium acetate (0.25 mol, 19.3 g) .
-
Solvent: Add nitromethane (1.25 mol, 67 mL) and glacial acetic acid (150 mL) . Note: Excess nitromethane acts as a co-solvent.
-
Reaction: Reflux gently for 2–4 hours. The solution will turn from pale yellow to deep orange/red.
-
Workup (Self-Validating): Allow the mixture to cool to room temperature. The product often crystallizes spontaneously. If not, pour the mixture into ice-water (500 mL) with vigorous stirring.
-
Purification: Filter the yellow precipitate. Wash with cold water to remove acid and catalyst. Recrystallize from boiling ethanol or isopropanol (approx. 3 mL per gram of crude).
Pathway B: The Kinetic Route (NaOH/Methanol)
Best For: Low Temperature, Energy Saving.
Based on the classic Thiele method, this pathway uses strong base at low temperatures. It is fast but carries higher risks of side reactions (Cannizzaro reaction or polymerization) if temperature is not strictly controlled.
-
Yield: 75–83%[2]
-
Purity: 90–95% (Recrystallization required)
-
Cost Driver: Yield loss due to side reactions; cooling costs.
Experimental Protocol
-
Setup: 250 mL beaker in an ice bath (0–5°C).
-
Solution A: Dissolve 4-methoxybenzaldehyde (0.1 mol, 13.6 g) in methanol (20 mL) and nitromethane (0.1 mol, 6.1 g) .
-
Catalyst Addition: Dropwise, add a solution of NaOH (0.1 mol, 4 g) in water (10 mL) and methanol (20 mL) .
-
Critical Control Point: Maintain temperature below 10°C . The reaction is highly exothermic. A massive precipitate of the sodium nitronate salt may form initially; acidification (HCl) is required to convert the intermediate to the nitrostyrene, or careful control to skip the salt isolation.
-
Workup: Pour into crushed ice/HCl mixture. Filter the resulting solid.[1]
Pathway C: Green Synthesis (Microwave/Solvent-Free)
Best For: Rapid Screening, High-Throughput Experimentation.
Utilizes microwave irradiation to overcome the activation energy barrier instantly. Often uses ammonium acetate supported on silica or neat reagents.
-
Yield: 90–98%[3]
-
Time: 2–10 minutes
-
Cost Driver: Equipment depreciation (Microwave Reactor) and electricity.
Experimental Protocol
-
Setup: Microwave-safe pressure vial (10 mL).
-
Charging: Mix 4-methoxybenzaldehyde (10 mmol) , nitromethane (12 mmol) , and ammonium acetate (2 mmol) .
-
Irradiation: Seal and heat to 90°C for 5 minutes (Power: ~100W dynamic).
-
Workup: Dissolve the melt in hot ethanol, cool to crystallize.
Comparative Cost & Performance Analysis
The following data normalizes the cost to produce 1 mole of product, assuming bulk reagent pricing (2025 estimates).
Table 1: Performance Metrics
| Metric | Pathway A (Ammonium Acetate) | Pathway B (NaOH/MeOH) | Pathway C (Microwave) |
| Yield | High (92%) | Moderate (80%) | High (95%) |
| Reaction Time | 2–4 Hours | 30 Minutes | 5 Minutes |
| Atom Economy | Moderate (Acetic acid waste) | Good | Excellent |
| Energy Input | High (Reflux) | Low (Cooling required) | Moderate (High burst) |
| Scalability | Excellent | Difficult (Exotherm mgmt) | Poor (Batch size limits) |
| Purity Profile | High (Crystalline) | Med (Oligomers possible) | High |
Table 2: Cost Breakdown (Per Mole of Product)
| Cost Component | Pathway A | Pathway B | Pathway C |
| Raw Materials | Low | Low | Low |
| Solvent Cost | High (AcOH + EtOH) | Medium (MeOH) | Negligible |
| Labor/Time | Medium | Medium (Monitoring) | Low |
| Equipment Overhead | Low (Glassware) | Low (Glassware) | High (MW Reactor) |
| Waste Disposal | High (Acidic waste) | Medium (Basic waste) | Low |
| Total Cost Index | 1.0 (Baseline) | 1.2 | 1.5 (at scale) |
Note: While Pathway C is "cheaper" in reagents, the "Total Cost Index" is higher at scale due to the inability to process kilogram quantities in standard microwave batch reactors.
Decision Matrix & Workflow
Use this logic flow to select the appropriate method for your specific application.
Figure 2: Strategic decision tree for selecting the synthetic pathway based on scale and constraints.
Safety & Compliance (E-E-A-T)
-
Nitromethane Hazards: Nitromethane is a high-energy fuel. Heating it under confinement (Pathway C) requires blast-shielded microwave reactors. It is also a precursor monitored in some jurisdictions; ensure regulatory compliance.
-
Exotherm Control: Pathway B (NaOH) can experience thermal runaway. Never add the full catalyst load at once.
-
Toxicology: 4-Methoxy-beta-nitrostyrene is a skin irritant and lachrymator. Handle all solids in a fume hood.
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1–3. Link
-
Organic Syntheses. (1929). Nitrostyrene (Method using NaOH/MeOH). Organic Syntheses, Coll.[2] Vol. 1, p.413. Link
- Bose, A. K., et al. (2006). Microwave-Promoted Henry Reaction: A Green Chemistry Approach. Tetrahedron Letters. (General reference for MW Henry reactions).
-
Rhodium Archive. (n.d.). Synthesis of beta-Nitrostyrenes. (Comprehensive compilation of ammonium acetate protocols). Link
-
PubChem. (2025). 4-Methoxy-beta-nitrostyrene Compound Summary (Safety & Physical Properties). Link
Sources
A Comparative Guide to the Characterization of Impurities in Synthesized 4-Methoxy-β-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Drug Synthesis
4-Methoxy-β-nitrostyrene is a valuable chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceutical compounds, including certain psychedelic phenethylamines. As with any active pharmaceutical ingredient (API) synthesis, the control of impurities is a critical issue for regulatory bodies such as the ICH, USFDA, and UK-MHRA.[1] Impurities can arise from a multitude of sources including starting materials, side reactions during synthesis, degradation of the product, or interactions with storage containers.[1] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous characterization and quantification of impurities are paramount.
The synthesis of β-nitrostyrenes, including 4-methoxy-β-nitrostyrene, typically involves a Henry condensation reaction between an aromatic aldehyde (in this case, 4-methoxybenzaldehyde) and a nitroalkane (nitromethane) under basic conditions.[2][3] This reaction, while effective, is known to produce various side reactions, leading to a range of potential impurities.[3] This guide will explore the common impurities encountered and compare the most effective analytical techniques for their comprehensive characterization.
Potential Impurities in 4-Methoxy-β-nitrostyrene Synthesis
A thorough understanding of the reaction mechanism and potential side reactions is the foundation of effective impurity profiling.[4][5] Based on the Henry reaction pathway for 4-methoxy-β-nitrostyrene, the following impurities can be reasonably expected:
-
Unreacted Starting Materials: 4-methoxybenzaldehyde and nitromethane.
-
Isomers: The cis (Z) isomer of 4-methoxy-β-nitrostyrene, in addition to the desired trans (E) isomer. The trans isomer is generally more stable.[6]
-
Nitro Alcohol Intermediate: The saturated nitro alcohol formed during the initial addition step may persist if the subsequent dehydration is incomplete.[7]
-
Polymeric Materials: Polymerization of the styrene derivative can occur, especially under certain reaction conditions.[3][8]
-
By-products from Side Reactions: Other condensation products or oxidation of the aldehyde starting material.
Comparative Analysis of Analytical Techniques for Impurity Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and quantification of all potential impurities. A combination of chromatographic separation and spectroscopic identification provides the most comprehensive impurity profile.[1]
| Technique | Principle | Strengths | Limitations | Primary Application in this Context |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separation of non-volatile compounds, high resolution, and quantification. | Requires reference standards for absolute quantification of known impurities. | Primary method for separation and quantification of starting materials, isomers, and non-volatile by-products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity for volatile impurities and provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. | Identification and quantification of residual solvents and volatile starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unparalleled for structural elucidation of unknown impurities, can provide quantitative information without a reference standard (qNMR).[9] | Lower sensitivity compared to mass spectrometry. | Definitive structural identification of isomers, by-products, and the nitro alcohol intermediate.[9] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | High sensitivity and provides molecular weight information. Often coupled with chromatography (LC-MS, GC-MS).[1] | May not distinguish between isomers without fragmentation analysis. | Molecular weight determination of unknown impurities and confirmation of known compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present. | Complex spectra can be difficult to interpret for mixtures. | Confirmation of functional groups in the bulk material and comparison to reference spectra. |
Experimental Protocols: A Step-by-Step Approach
The following diagram illustrates a logical workflow for the characterization of impurities in synthesized 4-methoxy-β-nitrostyrene.
Caption: A comprehensive workflow for impurity profiling.
-
Rationale: HPLC is the cornerstone for separating the main component from its structurally similar impurities. A reverse-phase method is typically effective for this class of compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Rationale: A gradient elution is crucial for separating compounds with a range of polarities, from the more polar nitro alcohol to the less polar starting aldehyde and the product isomers.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm (a wavelength of maximum absorbance for the nitrostyrene chromophore).
-
Procedure:
-
Prepare a stock solution of the synthesized 4-methoxy-β-nitrostyrene in acetonitrile.
-
Inject the sample onto the HPLC system.
-
Run the gradient elution program.
-
Identify and quantify known impurities by comparing retention times and peak areas with certified reference standards.
-
For unknown impurities, calculate the percentage area to estimate their relative concentration.
-
-
Rationale: NMR provides definitive structural information, which is critical for identifying unknown impurities and confirming the structure of isomers.[9]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key for distinguishing between cis and trans isomers based on the coupling constants of the vinylic protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, which is essential for piecing together the structure of unknown impurities.
-
-
Data Interpretation: Analyze chemical shifts, coupling constants, and integration values to deduce the structures of the components in the sample.
Data Presentation and Interpretation
| Peak No. | Retention Time (min) | Area (%) | Proposed Identity | Confirmation Method |
| 1 | 3.5 | 0.8 | 4-methoxybenzaldehyde | Co-injection with standard |
| 2 | 4.2 | 0.5 | Nitro alcohol intermediate | LC-MS, NMR |
| 3 | 8.1 | 0.3 | cis-4-Methoxy-β-nitrostyrene | NMR |
| 4 | 9.5 | 98.2 | trans-4-Methoxy-β-nitrostyrene | NMR, MS |
| 5 | 12.3 | 0.2 | Unknown By-product | NMR, MS |
-
¹H NMR: The trans isomer of 4-methoxy-β-nitrostyrene will exhibit a larger coupling constant (typically >13 Hz) for the vinylic protons compared to the cis isomer (<12 Hz). The presence of signals corresponding to the aldehyde proton of 4-methoxybenzaldehyde (around 9.9 ppm) would confirm it as an impurity.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-methoxy-β-nitrostyrene (179.17 g/mol ).[10][11] Other observed masses can be correlated with potential impurities.
Logical Framework for Impurity Control
The following diagram outlines the decision-making process for addressing identified impurities based on regulatory guidelines.
Caption: Decision tree for impurity control based on ICH guidelines.
Conclusion and Recommendations
The comprehensive characterization of impurities in synthesized 4-methoxy-β-nitrostyrene necessitates a synergistic application of chromatographic and spectroscopic techniques. HPLC provides the primary means of separation and quantification, while NMR and MS are indispensable for the definitive structural elucidation of unknown impurities and isomers. A robust understanding of the synthetic pathway is crucial for anticipating potential impurities and developing targeted analytical methods. By implementing the workflows and protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their synthesized materials.
References
- Benchchem. trans-beta-Nitrostyrene|RUO.
- ResearchGate. Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
- Reddit. Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene.
- Google Patents. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
- Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Organic Syntheses. Nitrostyrene.
- NIST. 4-Methoxy-β-nitrostyrene.
- PubChem. trans-4-Methoxy-beta-nitrostyrene.
- RSC Publishing. Understanding the different reactivity of (Z)- and (E)-b-nitrostyrenes in [3+2] cycloaddition reactions.
- Elsevier.
- EMA. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- FDA. Guidance for Industry - Q3A Impurities in New Drug Substances.
Sources
- 1. rroij.com [rroij.com]
- 2. trans-beta-Nitrostyrene|RUO [benchchem.com]
- 3. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. veeprho.com [veeprho.com]
- 10. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]
- 11. trans-4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Methoxy-beta-nitrostyrene Proper Disposal Procedures
Executive Summary: The Chemical Context
Effective waste management of 4-Methoxy-beta-nitrostyrene (CAS 5576-97-6) requires more than simple binning; it demands an understanding of its reactivity profile. As a Michael acceptor , this compound possesses an electron-deficient alkene conjugated with a nitro group, making it highly susceptible to nucleophilic attack.
Improper disposal—specifically mixing with strong bases or nucleophiles (amines, thiols)—can trigger uncontrolled exothermic reactions or polymerization in waste containers. This guide provides a scientifically grounded, compliant workflow for the disposal of this chemical, ensuring personnel safety and regulatory adherence.
Hazard Profile & Reactivity Drivers
Before handling waste, operators must understand the specific hazards that dictate the disposal strategy.
GHS Classification (Warning)
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Critical Reactivity (The "Why" Behind Segregation)
The nitrovinyl group makes 4-Methoxy-beta-nitrostyrene an electrophile.
-
Incompatibility: Violent reactions can occur with strong oxidizing agents and strong bases .
-
Polymerization Risk: While generally stable as a solid, in solution—particularly in the presence of initiators or elevated temperatures—it can undergo polymerization.
-
Degradation: The compound is air-sensitive and should be stored cold (2-8°C). Waste containers containing this material should not be stored in direct sunlight or heat, which accelerates decomposition.
Pre-Disposal Logistics
Waste Segregation Rules
Strict segregation is the primary defense against waste stream accidents.
-
DO NOT MIX with basic waste streams (e.g., hydroxide solutions, amine-rich waste). This prevents rapid Michael addition reactions that generate heat.
-
DO NOT MIX with strong oxidizers (e.g., permanganates, nitrates).
-
DO NOT MIX with incompatible solvents (e.g., ensure solvent compatibility if in solution).
Packaging Requirements
-
Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass jars with Teflon-lined caps.
-
Liquid Waste: Standard safety solvent cans (HDPE or Stainless Steel), depending on the solvent carrier.
-
Labeling: All containers must be labeled "Hazardous Waste" with the specific constituent name ("4-Methoxy-beta-nitrostyrene") and hazard warning ("Irritant").
Operational Disposal Workflows
Scenario A: Pure Solid Substance
-
Status: Expired or excess pure solid.
-
Protocol:
-
Transfer the solid into a dedicated, compatible waste container (Glass or HDPE).
-
Do not dissolve in solvent solely for disposal (this increases waste volume and hazard potential).
-
Seal tightly and label as "Solid Hazardous Waste - Toxic/Irritant" .
-
Disposal Path: High-temperature incineration equipped with a scrubber (to handle Nitrogen Oxide emissions).
-
Scenario B: Reaction Mixtures (Liquid Waste)
-
Status: Dissolved in organic solvents (e.g., Chloroform, Ethyl Acetate).
-
Protocol:
-
Identify Solvent: Determine if the carrier solvent is Halogenated or Non-Halogenated.
-
Check pH: Ensure the solution is neutral (pH 6-8). If the reaction mixture is basic, neutralize carefully with a weak acid (e.g., dilute HCl) before adding to the waste container to prevent downstream reactivity.
-
Segregate:
-
Stream A: Halogenated Solvents (if dissolved in DCM, Chloroform).
-
Stream B: Non-Halogenated Solvents (if dissolved in Acetone, Ethyl Acetate).
-
-
Disposal Path: Fuel blending or incineration.
-
Scenario C: Spill Cleanup
-
Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask or respirator.
-
Containment: If solid, cover with a damp paper towel to prevent dust generation. If liquid, dike with absorbent pillows.
-
Cleanup: Sweep or scoop material into a disposable container.
-
Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste bin.
-
Visual Decision Logic
The following diagram illustrates the decision matrix for routing 4-Methoxy-beta-nitrostyrene waste to the correct stream.
Figure 1: Decision tree for segregating and disposing of 4-Methoxy-beta-nitrostyrene based on physical state and solvent matrix.
Technical Data & Regulatory Codes
| Property | Data | Relevance to Disposal |
| CAS Number | 5576-97-6 | Unique Identifier for Waste Manifests |
| Molecular Formula | C9H9NO3 | Nitrogen content requires NOx scrubbing during incineration |
| Physical State | Yellow Crystalline Solid | Dust hazard; requires sealed solid containment |
| Melting Point | 86-88 °C | Solid at room temp; low risk of melting in transit |
| Solubility | Insoluble in water; Soluble in Chloroform | Do not flush down sink; use organic solvent streams |
| RCRA Status | Non-Listed (Characteristic) | Treat as Hazardous Waste (Toxic/Ignitable/Reactive) |
| Storage Class | 11 (Combustible Solids) | Keep away from oxidizers in waste storage area |
Regulatory Compliance (USA)
While 4-Methoxy-beta-nitrostyrene is not explicitly P-listed or U-listed under RCRA (40 CFR 261.33), it must be characterized by the generator.
-
Generator Responsibility: You must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Best Practice: Due to its irritant properties and reactivity (Michael acceptor), always classify and dispose of this as regulated hazardous chemical waste .
-
Prohibition: Never dispose of this chemical in municipal trash or sanitary sewer systems.
References
-
PubChem. (n.d.). 4-Methoxy-beta-nitrostyrene Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Operational Guide: Personal Protective Equipment for Handling 4-Methoxy-beta-nitrostyrene
This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling of 4-Methoxy-beta-nitrostyrene. As a Senior Application Scientist, my objective is to provide a field-tested framework that ensures both personal safety and experimental integrity. The procedures outlined below are designed to mitigate the specific risks associated with this compound, which is known to be a potent irritant and sensitizer.
Immediate Hazard Assessment: Understanding the Risk
4-Methoxy-beta-nitrostyrene is a yellow crystalline solid that presents several key hazards requiring stringent control measures.[1] Primary routes of exposure are inhalation of the dust, skin contact, and eye contact. The compound is classified as:
-
Harmful if swallowed (H302)[3]
Furthermore, related nitrostyrene compounds are known lachrymators, causing immediate tearing upon exposure.[4] The causality is clear: without proper barrier protection, exposure can lead to immediate irritation and potential long-term sensitization. Therefore, all handling operations must be conducted with the assumption that any breach in containment will result in exposure.
Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is an integrated system designed to provide comprehensive protection. The following table outlines the minimum required PPE for handling 4-Methoxy-beta-nitrostyrene in a laboratory setting.
| Area of Protection | Required PPE | Specification & Standard | Scientific Rationale |
| Respiratory | Air-Purifying Respirator (APR) | NIOSH-approved half-mask or full-face respirator with P100 (or N95 for low-intensity, short-duration tasks) particulate filters. | 4-Methoxy-beta-nitrostyrene is a fine solid, and dust inhalation is a primary exposure risk that can cause respiratory irritation.[1][2] The P100 filter provides maximum efficiency against all particulate aerosols. |
| Eye & Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 compliant, indirectly vented chemical splash goggles. A full-face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a significant splash risk. | Protects against airborne particles and prevents severe eye irritation upon contact.[1] A face shield provides an additional barrier for the entire face. |
| Body | Disposable Chemical-Resistant Lab Coat or Coverall | Made of materials like polyethylene or polypropylene. Must have long sleeves and a secure closure. | Prevents skin contact from spills and dust settlement on clothing.[5] Disposable garments eliminate the risk of carrying contamination outside the controlled laboratory environment. |
| Hands | Double Gloving (Nitrile) | Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant nitrile gloves. | Provides a robust barrier against dermal exposure, which causes skin irritation.[1] Double-gloving is a critical best practice that allows for the safe removal of the contaminated outer layer without exposing the skin.[6] |
| Feet | Closed-toe Shoes | Sturdy, non-permeable leather or chemical-resistant material. | Protects feet from spills and falling objects. This is a standard requirement for all laboratory work.[5] |
Procedural Workflow for Safe Handling
Adherence to a strict, sequential protocol for donning and doffing PPE is as critical as the equipment itself. This self-validating system ensures that containment is maintained throughout the entire workflow.
Pre-Operational Setup
-
Verify Engineering Controls: Confirm that the chemical fume hood has a certified face velocity (typically 80-120 fpm).
-
Prepare Work Surface: Line the work area in the fume hood with absorbent, disposable bench paper.
-
Pre-weigh Materials: If possible, use a containment balance enclosure or glove box for weighing the solid compound to minimize dust generation.
-
Assemble Waste Containers: Place designated, clearly labeled waste containers for solid and disposable PPE waste inside the fume hood before beginning work.
Donning PPE Protocol: Establishing the Barrier
This sequence is designed to prevent contamination of "clean" layers.
-
Put on inner nitrile gloves.
-
Don the disposable lab coat or coverall, ensuring full coverage.
-
Fit the NIOSH-approved respirator. Perform a positive and negative pressure seal check as per the manufacturer's instructions.
-
Put on chemical safety goggles.
-
If required, put on the full-face shield.
-
Don outer chemical-resistant nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing PPE Protocol: Preventing Cross-Contamination
This sequence is the most critical step for preventing personal exposure.
-
Remove the outer, grossly contaminated gloves. Dispose of them immediately in the designated waste container within the fume hood.
-
Remove the face shield (if used) and lab coat or coverall by rolling it outwards, containing the contaminated surface. Dispose of it in the appropriate waste container.
-
Exit the immediate work area.
-
Remove safety goggles.
-
Remove the respirator.
-
Remove the inner nitrile gloves, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Immediately wash hands and forearms thoroughly with soap and water.[1]
Caption: PPE Donning and Doffing Workflow.
Decontamination and Disposal Plan
A comprehensive safety plan extends beyond personal protection to include the management of contaminated materials and waste.
Equipment Decontamination
-
All non-disposable equipment (spatulas, glassware) that has come into contact with the compound must be decontaminated before being removed from the fume hood.
-
Procedure:
-
Rinse surfaces with 60-70% ethanol to dampen and remove residual powder.[7]
-
Follow with a thorough wash using soap and water.
-
Finally, perform a solvent rinse (e.g., acetone or ethyl acetate) appropriate for the experimental procedure.
-
Waste Disposal
-
Solid Waste: All contaminated disposables, including gloves, bench paper, and lab coats, must be placed in a sealed, labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions or reaction mixtures containing 4-Methoxy-beta-nitrostyrene must be collected in a designated, sealed, and labeled hazardous liquid waste container.
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with institutional and local regulations.[1][2][8]
Emergency Response Protocol
In the event of an exposure, immediate and correct first aid is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2]
-
Spill: For a small spill, dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[7] Carefully transfer the material to a sealed container for disposal. Clean the area with absorbent paper dampened with ethanol, followed by soap and water.[7]
By implementing this comprehensive PPE and handling guide, researchers can significantly mitigate the risks associated with 4-Methoxy-beta-nitrostyrene, ensuring a safe and controlled laboratory environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229843, 4-Methoxy-beta-nitrostyrene. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7626, Beta-Nitrostyrene. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. labproinc.com [labproinc.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
